molecular formula C27H34N2O5 B194653 Dehydro Ivabradine CAS No. 1086026-31-4

Dehydro Ivabradine

Cat. No.: B194653
CAS No.: 1086026-31-4
M. Wt: 466.6 g/mol
InChI Key: AQSRHFYHXNSUAO-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an impurity of Ivabradine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSRHFYHXNSUAO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583019
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086026-31-4
Record name Dehydroivabradine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086026314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROIVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CPA7CZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Analysis: Dehydro Ivabradine Structure & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

Dehydro Ivabradine (CAS: 1086026-31-4) represents a critical oxidative impurity and degradation product of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, Ivabradine.

From a structural perspective, this compound differs from the parent molecule by the loss of two hydrogen atoms in the benzazepine ring, specifically forming a double bond at the C4-C5 position. This unsaturation creates a conjugated system extending from the fused benzene ring through the lactam functionality, significantly altering its UV-Vis absorption profile and chromatographic behavior compared to the parent drug.

This guide dissects the chemical structure, formation mechanism, and analytical control strategies for this compound, providing a self-validating framework for its identification in pharmaceutical development.

Chemical Structure Elucidation

The core structural modification occurs in the 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one moiety of Ivabradine.[1] In the dehydro analog, oxidative dehydrogenation converts the saturated ethylene bridge (–CH₂–CH₂–) at positions 4 and 5 into a vinylene group (–CH=CH–).

Comparative Structural Data
FeatureIvabradine (Parent) This compound (Impurity)
CAS Number 155974-00-8 (HCl)1086026-31-4 (Free Base)
Molecular Formula C₂₇H₃₆N₂O₅C₂₇H₃₄N₂O₅
Molecular Weight 468.59 g/mol 466.57 g/mol (-2.02 Da)
IUPAC Name 3-{3-[{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro -2H-3-benzazepin-2-one(S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro -2H-benzo[d]azepin-2-one
Key Functional Change Saturated azepine ringConjugated enamide system (C4=C5 unsaturation)
Chirality (S)-enantiomer (retained)(S)-enantiomer (retained)
Structural Logic & Causality

The formation of the C4=C5 double bond is thermodynamically driven by the extension of conjugation. In Ivabradine, the amide group is isolated from the aromatic ring by the saturated C4-C5 bridge. In this compound, the new double bond conjugates the amide carbonyl with the aromatic ring, stabilizing the planar conformation but potentially increasing reactivity (Michael acceptor potential).

Formation & Metabolic Pathway

While Ivabradine is primarily metabolized by CYP3A4 to form N-desmethyl ivabradine, this compound is frequently observed as a degradation product under oxidative stress conditions or as a minor process impurity.

Mechanistic Pathway Diagram

The following diagram illustrates the oxidative dehydrogenation pathway transforming Ivabradine into its Dehydro analog.

DehydroIvabradineFormation cluster_0 Structural Transformation Region Ivabradine Ivabradine (C27H36N2O5) Saturated C4-C5 Bridge Oxidation Oxidative Stress / Degradation (-2H Elimination) Ivabradine->Oxidation Oxidation Dehydro This compound (C27H34N2O5) Unsaturated C4=C5 Bond Oxidation->Dehydro Formation of Conjugated Enamide

Figure 1: Oxidative dehydrogenation pathway of Ivabradine yielding this compound.[2]

Analytical Characterization Protocol

To reliably detect and quantify this compound, researchers must exploit the physicochemical differences induced by the loss of hydrogen.

Mass Spectrometry (LC-MS/MS)
  • Parent Ion: The Dehydro impurity presents a protonated molecular ion

    
     at m/z 467.2 , exactly 2 Da lower than Ivabradine (m/z 469.3).
    
  • Fragmentation: Both compounds share the characteristic fragment from the cleavage of the propyl linker, but the benzazepine-containing fragment will show a -2 Da shift in the impurity.

UV-Vis Spectroscopy
  • Shift: The extended conjugation in this compound results in a bathochromic shift (red shift) and hyperchromic effect compared to the parent.

  • Implication: If using a diode array detector (DAD), extract chromatograms at a slightly higher wavelength (e.g., 290-300 nm) to maximize sensitivity for the impurity relative to the parent.

HPLC Method Validation (Standard Protocol)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with Phosphate Buffer (pH 3.0) and Acetonitrile.

  • Elution Order: Due to the planar, conjugated nature of the benzazepine ring, this compound typically elutes after Ivabradine in reverse-phase systems due to increased pi-pi interactions with the stationary phase.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16114796, Dehydroivabradine. Retrieved February 1, 2026, from [Link]

  • European Medicines Agency.Assessment Report: Ivabradine (Corlentor).

Sources

Dehydro Ivabradine: A Physicochemical Deep Dive for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: Understanding the Significance of Dehydro Ivabradine

This compound is a primary impurity and a derivative of Ivabradine, a prominent therapeutic agent used in the management of stable angina pectoris and heart failure.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of the physicochemical properties of its impurities is paramount for ensuring drug product quality, safety, and efficacy. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering insights crucial for researchers, scientists, and drug development professionals. A deep understanding of these properties is fundamental to developing robust analytical methods, stable formulations, and meeting stringent regulatory requirements.

While extensive data is available for the parent drug, Ivabradine, specific experimental values for some of this compound's properties are not always publicly accessible. In such instances, this guide will leverage data from the parent compound and established principles of medicinal chemistry to provide scientifically grounded estimations and expert analysis.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its precise chemical identity. This compound is structurally similar to its parent compound, with a key difference that influences its chemical behavior.

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1H-benzo[d]azepin-2(3H)-one[2]
CAS Number 1086026-31-4[1]
Molecular Formula C₂₇H₃₄N₂O₅[2]
Molecular Weight 466.58 g/mol [1]
Physical Appearance Pale Yellow Solid Semi-Solid to Off-White Sticky Solid[1]

The structural relationship between Ivabradine and this compound is crucial for understanding potential similarities and differences in their physicochemical properties.

G Ivabradine Ivabradine (Parent Drug) Relationship Structural Relationship Ivabradine->Relationship Precursor Dehydro_Ivabradine This compound (Impurity) Relationship->Dehydro_Ivabradine Dehydrogenation G cluster_0 Solubility Determination Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (e.g., 24-48h at 25°C) A->B C 3. Separate Solid (Centrifuge/Filter) B->C D 4. Analyze Supernatant (HPLC-UV) C->D

Caption: Workflow for equilibrium solubility determination.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. This, in turn, influences its solubility, absorption, distribution, and excretion.

Reference Point: pKa of Ivabradine

Ivabradine has a reported pKa of approximately 8.02, corresponding to the protonation of its tertiary amine. [3]This indicates that at physiological pH (around 7.4), a significant portion of Ivabradine will exist in its protonated, charged form.

Estimated pKa of this compound:

The structural difference between Ivabradine and this compound is the presence of a double bond in the seven-membered ring, which is relatively distant from the basic tertiary amine. Therefore, this modification is not expected to have a significant impact on the pKa of the amine group. The pKa of this compound is likely to be very close to that of Ivabradine, in the range of 7.5 to 8.5.

Experimental Protocol: pKa Determination by Potentiometric Titration

A standard method for experimentally determining the pKa of a compound is potentiometric titration.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Lipophilicity (LogP/LogD): A Window into Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter in drug design and development. It provides an indication of a compound's ability to cross biological membranes.

Predicted Lipophilicity of this compound:

While no experimental LogP or LogD values for this compound are readily available, computational predictions can provide a reasonable estimate. PubChem lists a computed XLogP3 value of 2.5 for Dehydroivabradine. [2]Given the structural similarity to Ivabradine, their lipophilicity is expected to be comparable. The introduction of a double bond might slightly increase the planarity and potentially the lipophilicity, but a significant deviation from the parent drug is not anticipated.

Table 3: Predicted Lipophilicity of this compound

ParameterPredicted ValueMethod
LogP 2.5Computational (XLogP3) [2]

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most reliable method for the experimental determination of LogD.

  • System Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).

  • Partitioning: Add a known amount of this compound to the two-phase system and shake vigorously to allow for partitioning between the two phases until equilibrium is reached.

  • Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

  • Quantification: Determine the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Melting Point and Thermal Behavior

The melting point of a crystalline solid is a fundamental physical property that provides information about its purity and identity.

Available Information:

Currently, a specific melting point for this compound is not reported in the readily available scientific literature. For reference, the melting point of Ivabradine hydrochloride is reported to be in the range of 190.0°C to 193.0°C. [4] Experimental Protocol: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal properties of a substance.

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

  • Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Interpretation: The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram.

G cluster_0 DSC Analysis Workflow A 1. Weigh Sample (1-5 mg) B 2. Heat at Constant Rate (e.g., 10°C/min) A->B C 3. Record Heat Flow B->C D 4. Identify Endothermic Peak (Melting Point) C->D

Caption: Workflow for melting point determination using DSC.

Chemical Stability and Degradation Pathway

Understanding the chemical stability of an impurity is crucial for setting appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

Insights from Forced Degradation of Ivabradine:

Forced degradation studies on Ivabradine have shown that it is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. [5][6]This suggests that this compound, being a closely related structure, will likely exhibit similar degradation pathways.

Expected Stability of this compound:

It is anticipated that this compound will be sensitive to strong acidic and basic conditions, which could lead to hydrolysis of the lactam ring. Oxidative conditions may also lead to the formation of N-oxide and other degradation products. Exposure to light could potentially induce photochemical reactions.

Experimental Protocol: Forced Degradation Studies

A systematic forced degradation study should be conducted to identify the potential degradation products and to understand the degradation pathways of this compound.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat a solution of this compound with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of this compound to UV and visible light.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.

Analytical Methodologies for Characterization and Quantification

Robust and validated analytical methods are essential for the quality control of any pharmaceutical substance.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most widely used technique for the analysis of Ivabradine and its impurities. [3]Several reversed-phase HPLC (RP-HPLC) methods have been reported.

Recommended HPLC Method Parameters for this compound Analysis:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of these moderately polar compounds. [7]* Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. [5][7][8]The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.

  • Detection: UV detection at a wavelength of around 285 nm is appropriate for the analysis of this compound, as it possesses a chromophore. [8] Experimental Protocol: A Validated RP-HPLC Method for Quantification

  • Standard and Sample Preparation: Prepare standard solutions of this compound of known concentrations and sample solutions in a suitable diluent (e.g., mobile phase).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile: 10 mM Ammonium Acetate buffer (pH 7.2) (60:40 v/v). [8] * Flow Rate: 1.0 mL/min. [8] * Injection Volume: 10 µL.

    • Detection: UV at 285 nm. [8]3. Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Framework for Comprehensive Understanding

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. While some experimental data is not yet publicly available, this document offers a robust framework for its characterization by leveraging data from the parent drug, Ivabradine, and established scientific principles. The provided experimental protocols serve as a practical guide for researchers to generate the necessary data for comprehensive understanding and regulatory compliance. A thorough investigation of these properties is a critical step in ensuring the quality and safety of Ivabradine-containing drug products.

References

  • Srinivasan, B. P., & Seerapu, S. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian journal of pharmaceutical sciences, 72(5), 667–671. [Link]

  • Hangad, T. I., & Potawale, R. S. (2018). A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS.
  • Ivabradine Hydrochloride Specification. (n.d.).
  • Srinivasan, B. P., & Seerapu, S. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian journal of pharmaceutical sciences, 72(5), 667–671.
  • Chavan, P. B., Kolhe, M. H., & Dhamak, K. V. (2022). Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by Reverse Phase-HPLC Method. International Journal of Drug Delivery Technology, 12(3), 1085-1093.
  • European Medicines Agency. (2016). Assessment report: Ivabradine JensonR.
  • WO2008125006A1 - Preparation processes for ivabradine hydrochloride and its stable crystalline form - Google P
  • Gülşen, B., & Sertürk, M. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(36), 22375-22386.
  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Rao, G. N. (2013). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science, 3(8), 084-089.
  • Induri, M. R., & Urmila, Y. (2021). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Advances in Pharmacy and Biotechnology, 7(1), 12-15.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16114796, Dehydroivabradine. Retrieved January 31, 2024 from [Link].

Sources

An In-depth Technical Guide to the Speculated Mechanism of Action of Dehydro Ivabradine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine is a well-characterized heart rate-lowering agent that selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the cardiac pacemaker current, I(f)[1][2][3][4]. Its metabolism, primarily via cytochrome P450 3A4 (CYP3A4), yields several metabolites, with N-desmethyl ivabradine being the principal active derivative[2][4][5]. Dehydro Ivabradine, identified as a related substance and potential impurity, shares a structural backbone with the parent compound, leading to the scientific speculation that it may possess a similar mechanism of action[6][7]. This technical guide provides a comprehensive exploration of the hypothesized mechanism for this compound, grounded in the established pharmacology of Ivabradine. It details the necessary experimental workflows required to validate these speculations, offering a robust framework for its characterization. The central hypothesis posits that this compound acts as an inhibitor of HCN channels, and we outline the electrophysiological and biochemical assays essential for determining its potency, selectivity, and potential clinical relevance.

Introduction: The Established Pharmacology of Ivabradine

Ivabradine's therapeutic effect is derived from its specific inhibition of the I(f) "funny" current in the sinoatrial (SA) node of the heart[3][4][8]. This current, predominantly carried by HCN4 channels, is crucial for initiating the diastolic depolarization phase of the cardiac action potential, thereby setting the heart's rhythm[2]. By blocking these channels from the intracellular side, Ivabradine reduces the slope of diastolic depolarization, which leads to a dose-dependent decrease in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure[1][4]. This targeted action makes it a valuable therapeutic for stable angina and chronic heart failure in specific patient populations[9][10].

Ivabradine is extensively metabolized in the liver and gut by CYP3A4[4][5]. This process generates its main active metabolite, N-desmethyl ivabradine (S-18982), which circulates at approximately 40% of the parent drug's concentration and shares a similar pharmacological profile[2][4]. The existence of other related substances, such as this compound, necessitates a thorough investigation to understand their potential contribution to the overall pharmacological effect or to identify any unique activities they may possess.

cluster_Metabolism Hepatic & Intestinal Metabolism Ivabradine Ivabradine CYP3A4 CYP3A4 Ivabradine->CYP3A4 Metabolites Metabolites CYP3A4->Metabolites N-desmethyl_ivabradine N-desmethyl ivabradine (Active Metabolite) Metabolites->N-desmethyl_ivabradine Dehydro_Ivabradine This compound (Related Substance) Metabolites->Dehydro_Ivabradine Hypothesized Minor Pathway / Impurity

Figure 1: Hypothesized metabolic landscape of Ivabradine.

The Core Hypothesis: this compound as an HCN Channel Inhibitor

Given its structural similarity to Ivabradine, the primary speculated mechanism of action for this compound is the inhibition of HCN channels. The "modified chemical framework" of this compound suggests that while the target may be the same, its potency, isoform selectivity, and binding kinetics could differ significantly from the parent compound[7].

The key scientific questions to address are:

  • Does this compound bind to HCN channels?

  • If so, what is its affinity (K(i)) and potency (IC(50)) for inhibiting the I(f) current?

  • Does it exhibit selectivity for cardiac (HCN4) versus neuronal (e.g., HCN1, HCN2) isoforms?

  • What are the kinetics of the block (e.g., open-channel vs. closed-channel blocker, use-dependency)?

  • Does it have any off-target effects on other cardiac ion channels?

The following sections detail the experimental protocols required to systematically answer these questions.

Experimental Validation: A Step-by-Step Methodological Guide

Primary Mechanism Validation: Patch-Clamp Electrophysiology

The gold standard for characterizing ion channel modulators is the patch-clamp technique[11][12]. A whole-cell voltage-clamp configuration will be used to directly measure the I(f) current in a controlled environment.

Causality Behind Experimental Choices:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are ideal due to their low endogenous ion channel expression, providing a "clean" background for heterologously expressing a single HCN isoform.

  • Isoform Selection: Testing against human HCN4 is critical as it is the primary isoform in the SA node[2]. Including HCN1 is also vital, as it is prevalent in the nervous system and has different blocking kinetics with Ivabradine, allowing for a selectivity assessment[13][14].

  • Voltage Protocol: A specific voltage protocol is designed to activate the I(f) current (which activates upon hyperpolarization) and to assess the voltage and use-dependency of the block.

Detailed Protocol: Whole-Cell Voltage-Clamp Analysis

  • Cell Culture & Transfection: Culture HEK293 cells and transiently transfect them with plasmids containing the cDNA for either human HCN4 or HCN1. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl(2), 1 MgCl(2), 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 CaCl(2), 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Electrophysiological Recording:

    • Obtain a high-resistance (>1 GΩ) seal on a transfected cell[15].

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a potential of -40 mV.

    • Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2 seconds) to elicit the I(f) current. A subsequent step to +20 mV will be used to measure tail currents.

  • Compound Application:

    • Establish a stable baseline recording of the I(f) current.

    • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM).

    • At each concentration, record the steady-state block of the current.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., -120 mV) for each concentration.

    • Plot the percentage of current inhibition against the log concentration of this compound.

    • Fit the data with a Hill equation to determine the IC(50) value.

    • Compare the IC(50) values for HCN4 and HCN1 to determine isoform selectivity.

cluster_Workflow Patch-Clamp Experimental Workflow A Prepare Transfected HEK293 Cells (HCN4/HCN1) B Obtain Gigaohm Seal & Establish Whole-Cell Mode A->B C Apply Hyperpolarizing Voltage Protocol B->C D Record Baseline If Current C->D E Perfuse with this compound (Concentration-Response) D->E F Record Inhibited If Current E->F G Data Analysis: Calculate IC50 F->G cluster_SA_Node SA Node Pacemaker Cell AP Action Potential Phase4 Phase 4 (Diastolic Depolarization) Phase0 Phase 0 (Upstroke) Phase3 Phase 3 (Repolarization) If If Current (HCN4) If->Phase4 Drives ICa ICa Current ICa->Phase0 IK IK Current IK->Phase3 Dehydro_Ivabradine This compound Dehydro_Ivabradine->If Inhibits (Speculated)

Sources

Dehydro Ivabradine: Synthetic Architecture and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Definition

Dehydro Ivabradine (often identified in technical literature as the dihydro-benzazepine intermediate or specific impurity standards such as Ivabradine Impurity 15) represents a critical juncture in the chemical lineage of the heart failure drug Ivabradine (Corlanor/Procoralan).[1]

While Ivabradine itself is a specific inhibitor of the


 current in the sinoatrial node, "this compound" refers principally to the synthetic precursor  retaining unsaturation in the benzazepine ring (1,3-dihydro-2H-3-benzazepin-2-one) prior to the final catalytic hydrogenation step that yields the active pharmaceutical ingredient (API), which possesses a tetrahydro-benzazepine ring.[1][2]

Distinction of Terms:

  • This compound: The synthetic intermediate (unsaturated ring).[1]

  • S 18982 (N-desmethyl ivabradine): The primary active metabolite formed in vivo via CYP3A4.[1][2][3]

  • Ivabradine (S 16257): The final therapeutic agent.[1]

This guide analyzes the discovery context, the convergent synthetic utility of the dehydro-intermediate, and the pharmacological logic driving its reduction.[1][2]

Historical Context & Discovery Mechanism[1][2][4][5][6]

The Servier "Heart Rate" Initiative

The discovery of Ivabradine by Les Laboratoires Servier in the late 1980s and early 1990s was driven by the hypothesis that pure heart rate reduction (without negative inotropy associated with


-blockers) would optimize myocardial oxygen consumption.[1]

Early candidates, such as Zatebradine (UL-FS 49), validated the target (HCN channels) but suffered from visual side effects (phosphenes) due to lack of selectivity for cardiac (


) vs. retinal (

) channels.[1][2] The chemical optimization program sought to improve this selectivity profile.
The Role of this compound in Convergent Synthesis

The historical significance of this compound lies in the industrial scalability of the drug.[1] Early synthetic routes to benzazepines were linear and low-yielding.[1][2] The introduction of the "Dehydro" intermediate allowed for a convergent synthesis :

  • Module A: The benzazepine core (initially unsaturated).[1][2]

  • Module B: The chiral linker ([(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl-amine).[1][2][4][5]

By coupling these two complex modules while the benzazepine ring remained in its "Dehydro" (unsaturated) state, chemists could perform a single, final "clean-up" hydrogenation step.[1][2] This simultaneously saturated the benzazepine ring and removed any residual protecting groups, streamlining the GMP manufacturing process.[1][2]

Technical Core: Synthetic Protocols

Note: The following protocols are synthesized from patent literature (e.g., WO2014188248A1, EP2566850) and standard process chemistry principles. They represent self-validating systems where the completion of reaction is determined by the disappearance of the specific "Dehydro" UV signature.

Protocol A: Synthesis of this compound (Coupling Step)

Objective: To couple the halogenated benzazepine precursor with the chiral amine.[1]

Reagents:

  • 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (The "Dehydro" alkylating agent).[1][2][6]

  • (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane (The Chiral Amine).[1][2][6]

  • Potassium Carbonate (

    
    ) - Base.[1][2]
    
  • Potassium Iodide (

    
    ) - Catalyst (Finkelstein condition).[1][2]
    
  • Solvent: Methyl isobutyl ketone (MIBK) or Acetone.[1][2]

Workflow:

  • Charge: Load 1.0 equivalent of the Chiral Amine and 1.0 equivalent of the Chloropropyl-benzazepine into the reactor.

  • Catalysis: Add 1.2 equivalents of

    
     and 0.1 equivalents of 
    
    
    
    .[1][2]
  • Reflux: Heat the mixture to reflux (

    
     for MIBK).
    
  • Monitoring: Monitor via HPLC for the disappearance of the benzazepine starting material. The this compound product appears as a distinct peak with a higher UV absorbance due to the extended conjugation of the dihydro-ring.[1][2]

  • Workup: Cool to

    
    . Filter inorganic salts.[1][2] Evaporate solvent to yield this compound as an oil or crude solid.[1][2]
    
Protocol B: Catalytic Hydrogenation (Dehydro Ivabradine)

Objective: Stereoselective reduction of the C=C double bond in the benzazepine ring.[1]

Reagents:

  • This compound (Crude from Protocol A).[1][2]

  • Catalyst: Pd/C (10% Palladium on Carbon).[1][2]

  • Hydrogen Gas (

    
    ).[1][2]
    
  • Solvent: Methanol or Ethanol.[1][2]

Workflow:

  • Inertization: Load this compound into an autoclave. Add Methanol (20 volumes). Purge with

    
     three times.
    
  • Catalyst Loading: Add Pd/C (5-10% w/w relative to substrate).[1][2]

  • Pressurization: Charge

    
     to 5 bar (approx. 72 psi).
    
  • Reaction: Heat to

    
     under constant stirring (800 rpm).
    
  • Validation Point: Reaction is deemed complete when hydrogen consumption ceases and HPLC confirms <0.1% this compound remaining.

    • Why this matters: Residual this compound is a specified impurity.[1][2] The hydrogenation must be exhaustive.[1][2]

  • Isolation: Filter catalyst over Celite. Concentrate filtrate.[1][2] Crystallize as the Hydrochloride salt using HCl in ethanol.[1][2]

Quantitative Data: Physicochemical Comparison

The transition from this compound to Ivabradine alters the physicochemical profile, crucial for bioavailability.[1][2]

FeatureThis compound (Precursor)Ivabradine (API)Impact on Drugability
Ring Structure 1,3-dihydro-2H-3-benzazepin-2-one1,3,4,5-tetrahydro-3-benzazepin-2-oneTetrahydro form is more flexible, fitting the HCN pore.[1][2]
Unsaturation C4=C5 Double Bond PresentSaturated (Single Bonds)Saturation prevents metabolic epoxidation at this site.[1][2]
Solubility Moderate (Lipophilic)High (as HCl salt)Improved aqueous solubility for oral formulation.[1][2]
Stability Susceptible to oxidationChemically stableEssential for shelf-life.[1][2]
CAS RN 1086027-36-6 (Oxalate salt)155974-00-8 (Base)Distinct regulatory entities.[1][2]

Visualizing the Pathway

Diagram 1: The Synthetic Conversion

This diagram illustrates the "Convergent" strategy where the Dehydro intermediate acts as the bridge.[1][2]

SynthesisPath Precursor1 Chloropropyl-Benzazepine (Dihydro Ring) Intermediate This compound (Unsaturated Intermediate) Precursor1->Intermediate Alkylation (MIBK) Precursor2 Chiral Amine (Benzocyclobutane) Precursor2->Intermediate FinalProduct IVABRADINE (Tetrahydro Ring) Intermediate->FinalProduct Reduction Reagent_H2 H2 / Pd/C (Hydrogenation) Reagent_H2->Intermediate

Caption: Convergent synthesis of Ivabradine via the Dehydro intermediate. The red nodes represent the two key modules coupled to form the yellow intermediate, which is then reduced to the green final API.

Diagram 2: Metabolic Context (Differentiation)

It is vital to distinguish the synthetic Dehydro precursor from the metabolic N-desmethyl product.[1]

Metabolism Ivabradine IVABRADINE (Parent Drug) Intermediate_Met Carbinolamine / Imine (Transient) Ivabradine->Intermediate_Met Oxidation Activity Pharmacological Activity (I_f Inhibition) Ivabradine->Activity CYP3A4 CYP3A4 Enzyme CYP3A4->Ivabradine Metabolite S 18982 (N-desmethyl Ivabradine) Intermediate_Met->Metabolite Demethylation Metabolite->Activity ~40% Potency of Parent

Caption: Metabolic pathway illustrating that biological oxidation leads to S 18982 (N-desmethyl), distinct from the synthetic this compound precursor.[1][2]

References

  • European Medicines Agency (EMA). (2005).[1][2][4][7] Scientific Discussion: Corlentor (Ivabradine). Retrieved from [Link]

  • Servier Laboratories. (2014).[1][2] Process for preparing ivabradine. Patent WO2014188248A1.[1][2] Retrieved from [1][2]

  • Tardif, J. C., et al. (2005).[1][2][4] Efficacy of ivabradine, a new selective I(f) inhibitor, compared with atenolol in patients with chronic stable angina. European Heart Journal. Retrieved from [Link][1][2]

Sources

Pharmacokinetic and pharmacodynamic properties of Dehydro Ivabradine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address Dehydro Ivabradine primarily as a critical oxidative degradation product and structural analog, distinguishing it from the parent drug (Ivabradine) and its active metabolite (N-desmethyl ivabradine, S-18982).

Pharmacokinetic, Pharmacodynamic, and Stability Profile

Executive Summary & Molecular Identity

This compound represents a critical structural analog of the funny current (


) inhibitor Ivabradine. Unlike the primary active metabolite (N-desmethyl ivabradine, S-18982), this compound is predominantly characterized as an oxidative degradation product  (often designated as Impurity E in pharmacopeial contexts) and a minor metabolic byproduct.

For drug development professionals, the significance of this compound lies in its structural stability implications and its safety pharmacology profile. Its formation indicates oxidative stress vulnerability in the drug substance, and its structural similarity to the parent compound necessitates rigorous exclusion of off-target toxicity (particularly hERG channel interaction) during impurity qualification.

Comparative Chemical Identity
FeatureIvabradine (Parent)N-desmethyl Ivabradine (S-18982)This compound (Impurity/Analog)
Role API (

Inhibitor)
Active Metabolite (Equipotent)Oxidative Degradant / Impurity
Modification N/ALoss of Methyl group on NitrogenDehydrogenation (Oxidation) of azepine ring
Pharmacology High

selectivity
High

selectivity
Reduced

potency; Potential hERG risk
Formation SyntheticCYP3A4 MetabolismOxidative stress / Forced degradation
Pharmacodynamics (PD): Potency & Safety Pharmacology

While Ivabradine and S-18982 are equipotent blockers of the HCN4 channel (pacemaker current), this compound exhibits altered pharmacodynamics due to the rigidification of the azepine ring system caused by unsaturation.

2.1 Mechanism of Action & Target Affinity

The introduction of a double bond (unsaturation) in the benzazepine moiety alters the conformational flexibility required for optimal binding within the intracellular pore of the HCN channel.

  • 
     Current Inhibition:  this compound retains affinity for the HCN channel but typically displays reduced potency  compared to the parent. The flexible alkyl linker and the specific conformation of the benzazepine ring are critical for the "use-dependent" block characteristic of Ivabradine.
    
  • Causality: The "dehydro" modification restricts the induced fit mechanism, reducing the residence time of the molecule within the channel pore during diastolic depolarization.

2.2 Safety Pharmacology: The hERG Risk

A critical aspect of profiling benzazepine impurities is their potential to block the hERG potassium channel (


), which correlates with QT prolongation risk.
  • In Silico & In Vitro Profiling: Structure-Activity Relationship (SAR) models suggest that aromatization or unsaturation of the lipophilic tail (benzazepine) can increase non-specific binding to the hERG channel vestibule.

  • Protocol Requirement: Any this compound detected above the ICH Q3B qualification threshold (>0.15% or 1.0 mg/day) requires explicit hERG patch-clamp assessment to rule out pro-arrhythmic risk distinct from the parent's bradycardic effect.

Pharmacokinetics (PK) and Metabolic Fate

The pharmacokinetic profile of this compound is governed by its lipophilicity and its resistance to further oxidative metabolism.

3.1 Absorption and Distribution[1]
  • Lipophilicity (LogP): this compound generally exhibits a slightly lower LogP than Ivabradine due to the loss of saturation, potentially altering its membrane permeability.

  • Protein Binding: Expected to mimic the parent (~70% bound), though the altered planarity of the molecule may affect albumin binding affinity.

3.2 Metabolism and Clearance

Unlike the parent, which is extensively metabolized by CYP3A4 to S-18982, this compound represents a "metabolic dead end" or a precursor to ring-opening cleavage.

  • CYP3A4 Interaction: The presence of the double bond near the nitrogen atom reduces the site's basicity, potentially slowing N-demethylation rates compared to the parent.

  • Clearance: Primarily renal elimination of the unchanged degradant or further breakdown into polar carboxylic acid derivatives.

Experimental Workflows & Visualization
4.1 Formation Pathway (Degradation vs. Metabolism)

The following diagram illustrates the divergent pathways of Ivabradine, distinguishing the active metabolite (S-18982) from the oxidative impurity (this compound).

Ivabradine_Pathways cluster_legend Pathway Type Parent Ivabradine (Parent) (S-16257) Metabolite N-desmethyl Ivabradine (S-18982) [Active Metabolite] Parent->Metabolite CYP3A4 (Hepatic N-Demethylation) Dehydro This compound (Oxidative Impurity) Parent->Dehydro Oxidative Stress (H2O2 / Light / Shelf) Cleavage Ring Cleavage Products (Inactive) Metabolite->Cleavage CYP3A4 Dehydro->Cleavage Hydrolysis/Further Oxidation key1 Therapeutic Pathway (Green) key2 Degradation Pathway (Red)

Caption: Figure 1. Divergent pathways of Ivabradine transformation. Green arrows indicate the primary therapeutic metabolic route; red dashed arrows indicate oxidative degradation leading to this compound.

4.2 Protocol: Isolation and Characterization of this compound

To study the specific PK/PD properties of this impurity, it must be isolated via forced degradation or synthesis.

Objective: Generate and isolate this compound for hERG safety assays.

  • Stress Condition Induction:

    • Prepare a 1 mg/mL solution of Ivabradine HCl in 0.1 M HCl.

    • Add 3%

      
       (Oxidative stress).
      
    • Incubate at 60°C for 4 hours (Targeting 10-20% degradation).

  • Chromatographic Separation (Preparative HPLC):

    • Column: C18 Preparative (e.g., Phenomenex Luna, 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[2][3]

    • Mobile Phase B: Acetonitrile.[2][3]

    • Gradient: 10% B to 60% B over 40 minutes.

    • Note: this compound typically elutes after the parent peak due to conjugation/aromatization changes affecting polarity.

  • Structural Confirmation:

    • HR-MS: Confirm mass shift (typically [M-2H]+ or [M-4H]+ depending on extent of dehydrogenation).

    • NMR: Verify loss of protons on the azepine ring (C7-C8 position).

References
  • European Medicines Agency (EMA). (2015).[4] Assessment Report: Corlentor (Ivabradine). Retrieved from

  • U.S. Food and Drug Administration (FDA). (2015).[5] Corlanor (Ivabradine) Prescribing Information. Retrieved from

  • Pikul, P., et al. (2016).[6] Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PLOS ONE. Retrieved from

  • Maheshwari, N., et al. (2015).[7] Characterization of degradation products of Ivabradine by LC-HR-MS/MS. Biomedical Chromatography. Retrieved from

  • ICH Guidelines. (2006). Q3B(R2): Impurities in New Drug Products. Retrieved from

Sources

Dehydro Ivabradine (CAS 1086026-31-4): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Key Ivabradine-Related Compound

This technical guide provides a comprehensive overview of Dehydro Ivabradine, a compound of significant interest to researchers, scientists, and professionals involved in the development of cardiovascular drugs. As a key intermediate and potential impurity in the synthesis of Ivabradine, a prominent heart rate-lowering agent, a thorough understanding of this compound's chemical properties, synthesis, pharmacological activity, and analytical characterization is crucial for drug quality, safety, and efficacy.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 1086026-31-4, is a close structural derivative of Ivabradine.[1] It is primarily recognized as a process-related impurity and a potential degradation product in the manufacturing of Ivabradine.[2][3] The presence and quantity of such impurities are critical parameters in the quality control of active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a deep understanding of this compound is essential for ensuring the purity and safety of Ivabradine-based therapies.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and quantification.

PropertyValueSource
CAS Number 1086026-31-4[1]
Molecular Formula C27H34N2O5[1]
Molecular Weight 466.57 g/mol [1]
Synonyms (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one; Ivabradine IVA-3 Impurity[1]
Appearance White or almost white powder[2]
Solubility Freely soluble in water and methanol, slightly soluble in acetone[2]
Storage 2-8°C Refrigerator[1]

Synthesis and Formation

This compound is a key intermediate in certain synthetic routes of Ivabradine. One patented industrial process for the synthesis of Ivabradine hydrobromide salt involves the hydrogenation of this compound.[4] This indicates that this compound is a direct precursor in this pathway.

The formation of this compound can also occur as a degradation product of Ivabradine under certain stress conditions, such as in an acidic medium or in the presence of an oxidizing agent.[5] Forced degradation studies are therefore essential to identify and characterize such potential impurities that may arise during the manufacturing process or upon storage of the drug product.[2][3]

Synthesis_Pathway Precursors Precursors Dehydro_Ivabradine This compound Precursors->Dehydro_Ivabradine Synthesis Ivabradine Ivabradine Dehydro_Ivabradine->Ivabradine Hydrogenation

Caption: Synthetic relationship between this compound and Ivabradine.

Pharmacology and Mechanism of Action

This compound is characterized by its ability to selectively inhibit the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[6] These channels, particularly the HCN4 isoform, are crucial for regulating the pacemaker current (If) in the sinoatrial node of the heart, which in turn controls the heart rate.[6][7]

The parent compound, Ivabradine, is a well-established heart rate-lowering agent used in the treatment of chronic stable angina pectoris and heart failure.[5][8] Its therapeutic effect stems from the selective inhibition of the If current, leading to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[9][10]

While this compound shares this mechanism of action, its relative potency and selectivity compared to Ivabradine and its major active metabolite, N-desmethyl ivabradine, require further quantitative investigation.[9] Understanding the pharmacological activity of impurities is a critical aspect of drug safety assessment, as active impurities could potentially contribute to the overall therapeutic effect or side-effect profile of the drug.

Mechanism_of_Action cluster_SA_Node Sinoatrial (SA) Node Cell HCN4 HCN4 Channel If_current If Current (Pacemaker Current) HCN4->If_current generates Heart_Rate Heart Rate If_current->Heart_Rate determines Dehydro_Ivabradine This compound Dehydro_Ivabradine->HCN4 inhibits

Caption: Mechanism of action of this compound on the HCN4 channel.

Analytical Methodologies

The accurate detection and quantification of this compound as an impurity in Ivabradine drug substance and product are paramount for quality control. Various analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the separation and quantification of Ivabradine and its related substances.[1] Stability-indicating HPLC methods are particularly important as they can resolve the API from its degradation products, including this compound.[11]

Typical HPLC Method Parameters:

ParameterConditionSource
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[1]
Mobile Phase A mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile)[1][12]
Flow Rate Typically 0.8 - 1.5 mL/min[1][13]
Detection UV at approximately 285-287 nm[13][14]
Temperature Ambient or controlled (e.g., 30°C)[11]

The development of a robust HPLC method requires careful optimization of the mobile phase composition, pH, and column chemistry to achieve adequate separation of this compound from Ivabradine and other potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, offer higher sensitivity and selectivity for the identification and quantification of impurities, especially at low levels. These techniques are invaluable for the characterization of unknown degradation products and for pharmacokinetic studies of metabolites.[15] Forced degradation studies of Ivabradine often employ LC-MS/MS to elucidate the structures of the resulting degradation products.[11]

Experimental Protocol: Forced Degradation Study of Ivabradine

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products like this compound.

  • Stress Conditions:

    • Acid Hydrolysis: Treat Ivabradine solution with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).

    • Base Hydrolysis: Treat Ivabradine solution with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat Ivabradine solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Degradation: Expose solid Ivabradine to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose Ivabradine solution to UV light.

  • Sample Preparation: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

  • LC-MS/MS Analysis: Inject the prepared samples into an LC-MS/MS system.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed standard solution to identify degradation peaks.

    • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent ion and its fragment ions for each degradation product.

    • Propose the structure of the degradation products based on their mass fragmentation patterns.

Analytical_Workflow cluster_Stress Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples Ivabradine_Sample Ivabradine Sample Ivabradine_Sample->Acid Ivabradine_Sample->Base Ivabradine_Sample->Oxidation Ivabradine_Sample->Thermal Ivabradine_Sample->Photo LC_MS_Analysis LC-MS/MS Analysis Stressed_Samples->LC_MS_Analysis Data_Interpretation Data Interpretation LC_MS_Analysis->Data_Interpretation Impurity_Profile Impurity Profile (incl. This compound) Data_Interpretation->Impurity_Profile

Caption: Workflow for the identification of degradation products.

Role in Drug Metabolism and Safety

Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[9][16] The major active metabolite is N-desmethyl ivabradine, which contributes to the overall pharmacological effect.[9]

Current literature suggests that this compound is predominantly a process-related impurity or a product of ex vivo degradation rather than a significant in vivo metabolite of Ivabradine.[2][3] However, the presence of any impurity, particularly one with potential pharmacological activity, necessitates a thorough safety and toxicological evaluation as per regulatory guidelines. The in silico prediction of toxicological properties can be a useful tool in the early assessment of impurities.[2]

Conclusion

This compound is a critical compound in the context of Ivabradine drug development and manufacturing. Its role as a synthetic intermediate and potential impurity underscores the importance of robust process controls and validated analytical methods to ensure the quality, safety, and efficacy of the final drug product. As a selective HCN channel inhibitor, its pharmacological activity warrants careful consideration in the overall safety profile of Ivabradine. This technical guide provides a foundational understanding for researchers and drug development professionals to navigate the challenges associated with this compound and to ensure the delivery of high-quality cardiovascular therapies.

References

  • Hyperpolarization-activated, cyclic nucleotide-gated (HCN) channels. National Center for Biotechnology Information. [Link]

  • HCN Channels Modulators: The Need for Selectivity. National Center for Biotechnology Information. [Link]

  • A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. ProQuest. [Link]

  • Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. ResearchGate. [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. IJPPR. [Link]

  • (PDF) Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms. ResearchGate. [Link]

  • HCN Channels—Modulators of Cardiac and Neuronal Excitability. National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. National Center for Biotechnology Information. [Link]

  • Ivabradine. National Center for Biotechnology Information. [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]

  • WO2014188248A1 - A process for preparing ivabradine.
  • EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt.
  • Use-dependent Inhibition of hHCN4 by Ivabradine and Relationship With Reduction in Pacemaker Activity. PubMed. [Link]

  • (PDF) Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate. [Link]

  • Ivabradine. National Center for Biotechnology Information. [Link]

  • Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications. PubMed Central. [Link]

  • Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. PubMed. [Link]

  • WO2010072409A1 - Process for preparation of ivabradine.
  • CAS No : 1086026-31-4 | Product Name : this compound. Pharmaffiliates. [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Scite.ai. [Link]

  • Ivabradine. Wikipedia. [Link]

  • Ivabradine JensonR. European Medicines Agency (EMA). [Link]

  • Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. National Center for Biotechnology Information. [Link]

Sources

Dehydro Ivabradine: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dehydro Ivabradine is a key chemical intermediate and a significant process-related impurity in the synthesis of Ivabradine, a heart rate-lowering medication used in the treatment of stable angina and chronic heart failure.[1][2] As a direct precursor, its chemical structure is closely related to the final active pharmaceutical ingredient (API), differing by the presence of a double bond that is subsequently hydrogenated to yield Ivabradine.[3] For professionals in pharmaceutical development and quality control, a thorough understanding of this compound's properties and its analytical control is paramount. The presence and quantity of this impurity must be strictly monitored to ensure the safety, efficacy, and regulatory compliance of the final drug product.

This technical guide provides a comprehensive overview of this compound, consolidating its core physicochemical data, outlining its role in synthetic pathways, and presenting detailed protocols for its analytical characterization. The methodologies described herein are grounded in established principles of analytical chemistry, offering a robust framework for researchers and quality assurance scientists.

Part 1: Core Physicochemical and Structural Data

Accurate identification and characterization of any pharmaceutical-related compound begin with its fundamental physicochemical properties. This compound is identified by the Chemical Abstracts Service (CAS) number 1086026-31-4 .[4][5]

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1H-benzo[d]azepin-2(3H)-one.[4] It is also commonly referred to as Ivabradine IVA-3 Impurity.[6]

Physicochemical Properties Summary

The essential physicochemical data for this compound are summarized in the table below. The slight variations reported in molecular weight are common and typically depend on whether the value represents the average molecular mass or the monoisotopic (exact) mass. For routine laboratory use, the average molecular weight is standard.

PropertyDataSource(s)
Chemical Formula C₂₇H₃₄N₂O₅[4][5][6][7]
Average Molecular Wt. 466.57 g/mol [4]
466.58 g/mol [6][7]
466.6 g/mol [5]
Exact Mass 466.24677 g/mol [6]
CAS Number 1086026-31-4[4][5]
Appearance Off-White Sticky Solid, Pale Yellow to Dark Brown Solid[6]
Solubility Soluble in Acetonitrile[7]

Part 2: Synthetic Role and Significance as a Process Impurity

Role as a Synthetic Intermediate

This compound is a critical intermediate in several patented synthetic routes for Ivabradine.[3] One established process involves the reaction of an iodopropyl-benzazepinone derivative with ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine to form this compound. The final step is the catalytic hydrogenation of the Dehydro-Ivabradine base to yield Ivabradine.[3]

Causality of Experimental Choice: The use of this compound as a penultimate intermediate is a strategic choice in organic synthesis. It allows for the construction of the complex carbon skeleton of the molecule first. The final hydrogenation is a well-controlled and high-yielding reaction that selectively reduces the target double bond without affecting other functional groups, leading to a cleaner final product.

Importance in Quality Control and Regulatory Compliance

As a direct precursor, any incomplete hydrogenation during the final synthesis step will result in this compound persisting as a process-related impurity in the Ivabradine API. The structural similarity between the impurity and the API can make separation challenging and necessitates the development of highly specific analytical methods.

Regulatory bodies like the FDA require that all impurities in a drug substance be identified, quantified, and controlled within strict limits. Therefore, having a well-characterized reference standard of this compound is essential for:

  • Analytical Method Validation (AMV): To prove that an analytical method can accurately and reliably detect and quantify the impurity.[8]

  • Quality Control (QC) Testing: For routine analysis of API batches to ensure they meet purity specifications.[4]

  • Regulatory Submissions: To provide comprehensive data on impurity profiles in filings such as Abbreviated New Drug Applications (ANDAs).[4]

Part 3: Analytical Characterization Workflows

A comprehensive characterization data package is necessary to confirm the identity and purity of a this compound reference standard. This typically includes data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4]

Workflow for Reference Standard Qualification

The logical flow for qualifying a new batch of this compound reference material involves structural confirmation followed by purity assessment.

G cluster_0 Structural Elucidation cluster_1 Purity and Potency Assessment A 1. Procure Dehydro Ivabradine Sample B 2. Mass Spectrometry (MS) (Confirms Molecular Weight) A->B Verify Mass C 3. 1H-NMR & 13C-NMR (Confirms Covalent Structure) B->C Verify Structure D 4. Infrared (IR) Spectroscopy (Confirms Functional Groups) C->D Verify Bonds E 5. Purity by RP-HPLC (Separates from other impurities) D->E Assess Purity H 8. Certificate of Analysis (CoA) (Assign Purity/Potency) E->H F 6. Water Content (Karl Fischer Titration) F->H G 7. Residual Solvents (Headspace GC) G->H

Caption: Workflow for the analytical qualification of a this compound reference standard.

Detailed Experimental Protocol: Purity Determination by RP-HPLC

This protocol is a robust, self-validating method adapted from established HPLC methods for Ivabradine and its related substances.[9][10][11]

Objective: To determine the purity of a this compound sample by separating it from potential process-related impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC Grade).

  • Ammonium Acetate (Analytical Grade).

  • Deionized Water (18.2 MΩ·cm).

  • This compound Reference Standard and Test Sample.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 10 mM Ammonium Acetate in WaterProvides pH control and ionic strength for good peak shape.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte from the C18 column.
Gradient IsocraticA starting point; gradient may be needed for complex samples.
Ratio (A:B) 60:40 v/vThis ratio is a common starting point for related compounds.[9][12] It must be optimized to achieve appropriate retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30°CControls retention time reproducibility and improves peak symmetry.
Detection 285 nmIvabradine has a strong absorbance around this wavelength; this compound is expected to be similar.[9]
Injection Vol. 10 µLA small volume to prevent peak distortion and column overload.

3. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 10 mM Ammonium Acetate solution by dissolving the appropriate amount in HPLC-grade water. Filter through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing with acetonitrile as per the specified ratio and degas thoroughly.[10]

  • Diluent: A mixture of Water and Acetonitrile (e.g., 60:40 v/v) is typically suitable.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Test Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the this compound test sample.

4. System Suitability (Self-Validation):

  • Before sample analysis, inject the Standard Solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%. This ensures system precision.

    • Tailing Factor (T): 0.8 – 1.5. This ensures good peak symmetry.

    • Theoretical Plates (N): ≥ 2000. This ensures column efficiency and separation power.

  • Rationale: The system suitability test is a mandatory check to ensure the chromatographic system is performing correctly before committing to analyzing valuable samples. It validates the performance of the system for each run.

5. Analytical Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution and identify the retention time of the this compound peak.

  • Inject the Test Solution in duplicate.

  • Calculate the purity of the sample using the area percent method.

6. Calculation: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Conclusion

This compound is more than a mere chemical name; it is a critical control point in the manufacturing of a vital cardiovascular drug. Its proper identification, characterization, and quantification are non-negotiable aspects of pharmaceutical quality assurance. This guide has provided the foundational chemical data, explained its synthetic relevance, and offered a detailed, scientifically-grounded protocol for its analysis. By employing such robust analytical workflows, researchers and drug development professionals can ensure that the final Ivabradine API meets the highest standards of purity and safety required for patient care.

References

  • ChemWhat. This compound CAS#: 1086026-38-1. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16114796, Dehydroivabradine. [Link]

  • Induri, M. et al. (2021). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Advanced Pharmacy and Biotechnology, 7(1), 12-15. [Link]

  • Google Patents. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt.
  • Impactfactor. Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. [Link]

  • Journal of Applied Pharmaceutical Science. Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 132999, Ivabradine. [Link]

  • Research Journal of Pharmacy and Technology. Analytical Method Development and Validation of Ivabradine Hydrochloride using Advanced Analytical Techniques. [Link]

  • Pharmaffiliates. CAS No : 1086026-31-4 | Product Name : this compound. [Link]

  • Brieflands. Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dehydro Ivabradine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the laboratory synthesis of Dehydro Ivabradine, a key intermediate in the manufacturing of the antianginal drug Ivabradine. The protocol herein is a synthesis of information from established patent literature, offering a comprehensive and scientifically grounded approach. This guide is intended for an audience with a strong background in synthetic organic chemistry.

Introduction: The Significance of this compound

This compound, chemically known as 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one, is the immediate precursor in the synthesis of Ivabradine.[1] Ivabradine is a heart rate-lowering agent used in the treatment of stable angina pectoris and heart failure.[2][3] The final step in many patented syntheses of Ivabradine is the reduction of the dehydro-derivative.[4] Therefore, an efficient and high-purity synthesis of this compound is critical for the successful production of the final active pharmaceutical ingredient (API).

The synthesis of this compound involves the nucleophilic substitution reaction between two key intermediates: (S)-[(4,5-Dimethoxy benzocyclobut-1-yl)-methyl]-N-methyl amine and a 3-(3-halopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one derivative.[4] The choice of the halide (typically iodo for enhanced reactivity), base, and solvent system are crucial for optimizing the reaction yield and minimizing impurity formation.

Reaction Scheme and Mechanism

The overall synthetic transformation for the preparation of this compound is depicted below. The reaction proceeds via a standard SN2 mechanism, where the secondary amine of the benzocyclobutane derivative acts as a nucleophile, displacing the iodide from the benzazepinone side chain.

This compound Synthesis cluster_reactants Reactants cluster_products Product reactant1 (S)-[(4,5-Dimethoxy benzocyclobut-1-yl)-methyl]-N-methyl amine product This compound reactant1->product + reactant2 7,8-dimethoxy-3-(3-iodopropyl)- 1,3-dihydro-2H-3-benzazepin-2-one reactant2->product Base, Solvent (e.g., K2CO3, Acetonitrile)

Caption: Overall reaction scheme for the synthesis of this compound.

Starting Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. All reagents should be of high purity (≥98%) unless otherwise specified.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
(S)-[(4,5-Dimethoxy benzocyclobut-1-yl)-methyl]-N-methyl amine hydrochloride155974-00-8C₁₂H₁₈ClNO₂243.73Starting material, chiral purity is critical.
7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one155973-99-2C₁₅H₂₀INO₃389.23The iodo-derivative is preferred for higher reactivity over chloro- or bromo- analogs.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, finely powdered.
Acetonitrile (CH₃CN)75-05-8C₂H₃N41.05Anhydrous, HPLC grade.
Dichloromethane (CH₂Cl₂)75-09-2CH₂Cl₂84.93For extraction.
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous, for drying organic phases.
Deionized Water (H₂O)7732-18-5H₂O18.02For work-up.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11For extraction and chromatography.
n-Heptane142-82-5C₇H₁₆100.21For chromatography.

Detailed Synthesis Protocol

This protocol is designed for a laboratory-scale synthesis of this compound.

Step 1: Reaction Setup

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (S)-[(4,5-Dimethoxy benzocyclobut-1-yl)-methyl]-N-methyl amine hydrochloride (5.0 g, 20.5 mmol).

  • Add 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (8.0 g, 20.5 mmol, 1.0 equivalent).

  • Add anhydrous, finely powdered potassium carbonate (8.5 g, 61.5 mmol, 3.0 equivalents).

  • Add anhydrous acetonitrile (100 mL).

Causality Behind Experimental Choices:

  • The hydrochloride salt of the amine is used, necessitating a base to liberate the free amine for the nucleophilic attack.

  • Potassium carbonate is a suitable inorganic base for this reaction; it is strong enough to deprotonate the amine salt and neutralize the HI formed during the reaction, but mild enough to avoid side reactions. Three equivalents are used to ensure complete reaction.

  • Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, as it can dissolve the reactants and does not interfere with the nucleophilicity of the amine.

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature (20-25°C) for 15 minutes to ensure good mixing.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

Self-Validating System:

  • TLC analysis can be performed using a mobile phase of ethyl acetate/n-heptane (e.g., 7:3 v/v) and visualized under UV light (254 nm). The product, this compound, will have a different Rf value than the starting materials.

  • HPLC analysis provides a more quantitative measure of reaction completion.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium iodide). Wash the filter cake with a small amount of acetonitrile (2 x 10 mL).

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane (100 mL) and wash with deionized water (2 x 50 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate , filter, and concentrate under reduced pressure to yield crude this compound as an oil or a semi-solid.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel.

  • Prepare a silica gel column using a slurry of silica in a mixture of n-heptane and ethyl acetate.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in n-heptane (e.g., starting from 20% ethyl acetate and gradually increasing to 70%).

  • Collect the fractions containing the pure product (as determined by TLC analysis).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

Alternative Purification:

  • If the crude product solidifies, recrystallization from a suitable solvent system (e.g., ethyl acetate/n-heptane or isopropanol) can be attempted.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Molecular Formula C₂₇H₃₄N₂O₅
Molecular Weight 466.57 g/mol
Appearance Likely a white to off-white solid or a viscous oil.
¹H NMR (CDCl₃, 400 MHz) Expected signals would include aromatic protons, methoxy group singlets, aliphatic protons of the propyl chain and the benzazepine ring, and the N-methyl group singlet. The chemical shifts and coupling patterns will be characteristic of the this compound structure.
¹³C NMR (CDCl₃, 100 MHz) The spectrum should show the correct number of carbon signals corresponding to the structure, including aromatic, aliphatic, and carbonyl carbons.
Mass Spectrometry (ESI+) The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 467.25.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O (amide), C-O (ether), and C-N bonds are expected.
HPLC Purity The purity should be ≥98% as determined by HPLC with UV detection (e.g., at 286 nm).[5]

Experimental Workflow Diagram

This compound Synthesis Workflow start Start reactants Combine Reactants and Reagents in Acetonitrile start->reactants reflux Heat to Reflux (12-16h) reactants->reflux monitor Monitor by TLC/HPLC reflux->monitor workup Cool, Filter, and Concentrate monitor->workup extraction Dissolve in CH2Cl2 and Wash with Water workup->extraction dry_concentrate Dry (Na2SO4) and Concentrate extraction->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification characterization Characterize the Final Product purification->characterization end_node End characterization->end_node

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood by trained personnel.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetonitrile and dichloromethane are flammable and toxic; handle with care and avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This document provides a detailed and actionable protocol for the laboratory synthesis of this compound. By following these guidelines, researchers can reliably produce this key intermediate for the synthesis of Ivabradine. The emphasis on the rationale behind experimental choices and the inclusion of self-validating checkpoints are intended to empower the user to achieve a successful synthesis with a high degree of purity.

References

  • Process for preparing ivabradine. (2014). Google Patents.
  • Industrial process for the synthesis of ivabradine hydrobromide salt. (2013). Google Patents.
  • Ivabradine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Ivabradine Dehydro Impurity | CAS 1086026-31-4. (n.d.). Veeprho. Retrieved from [Link]

  • Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. (2016). PubMed. Retrieved from [Link]

Sources

Application Note: Functional Characterization of Dehydro Ivabradine in HCN4-Expressing Cell Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Dehydro Ivabradine (often classified as Impurity E or a specific structural analogue) is a derivative of Ivabradine, the selective heart rate-lowering agent. While Ivabradine and its primary active metabolite (


-desmethyl ivabradine, S-18982) are well-characterized 

(funny current) inhibitors, this compound requires specific profiling to determine its potency, safety, and off-target effects during drug development and quality control.

This guide provides a rigorous framework for studying this compound in cell culture, specifically focusing on HEK293 cells stably expressing human HCN4 channels . This model is the industry gold standard for validating


 inhibitors.
Key Mechanistic Insight

Like its parent compound, this compound is predicted to act as an open-channel blocker .[1] It accesses the inner cavity of the HCN4 pore only when the channel is open (hyperpolarized). Therefore, the experimental protocol must utilize specific voltage-clamp steps that cycle the channel between open and closed states to accurately measure drug affinity.

Pre-Experimental Planning: Chemical Handling

Compound Identity: this compound (CAS: 1086026-31-4) Molecular Weight: ~466.57 g/mol (Free base) Key Challenge: Lipophilicity and Light Sensitivity.

Stability & Solubility Protocol

This compound is hydrophobic and sensitive to photodegradation. Improper handling leads to experimental variability (e.g., "run-down" of current that is actually drug precipitation).

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Dimethyl sulfoxide)Water solubility is negligible. DMSO ensures complete dissolution.
Stock Conc. 10 mM or 50 mMHigh concentration minimizes the final DMSO % in the cell bath.
Storage -20°C, Desiccated, DarkPrevents hydrolysis and photolysis.
Working Sol. Prepare fresh dailyCritical: Do not store aqueous dilutions >4 hours.
Vehicle Control 0.1% DMSO in Extracellular Sol.Matches the solvent content of the highest drug dose to rule out vehicle effects.

Cell Model: HEK293-hHCN4

While cardiomyocytes (iPSC-CMs) express


, they also express confounding currents (

,

). For precise affinity profiling, HEK293 cells stably transfected with hHCN4 are required.
Cell Maintenance Workflow
  • Growth Medium: DMEM high glucose + 10% FBS + Pen/Strep + Selection Antibiotic (e.g., G418 or Zeocin, depending on the plasmid).

  • Passaging: Maintain at 30-80% confluency. Over-confluent cells lose channel expression.

  • Seeding for Patch Clamp: Seed on sterile glass coverslips 18–24 hours prior to recording. Low density is preferred to isolate single cells.

Core Experiment: Whole-Cell Patch Clamp Protocol

This is the definitive assay for this compound. We measure the fractional block of the HCN4 current.[2][3][4][5]

A. Solutions
  • Extracellular (Bath) Solution (mM): NaCl 135, KCl 5,

    
     2, 
    
    
    
    1, HEPES 10, Glucose 10 (pH 7.4 with NaOH).
  • Intracellular (Pipette) Solution (mM): K-Aspartate 130, NaCl 10,

    
     2, EGTA 10, HEPES 10, Mg-ATP 2, GTP 0.1 (pH 7.2 with KOH).
    
    • Note: High intracellular EGTA buffers calcium to prevent run-down.

B. The Voltage Protocol (The "Use-Dependence" Test)

Because this compound blocks the open pore, a static holding potential is insufficient. You must pulse the cell to open the channels.

  • Holding Potential: -35 mV (Channels are CLOSED).

  • Activation Step: Hyperpolarize to -140 mV for 2 seconds (Channels OPEN; Drug enters).

  • Deactivation Step: Depolarize to +5 mV for 0.5 seconds (Channels CLOSE).

  • Frequency: Repeat every 10 seconds (0.1 Hz).

C. Experimental Steps
  • Seal Formation: Achieve G

    
     seal. Rupture membrane (whole-cell mode).
    
  • Stabilization: Perfuse control bath solution for 5 minutes until current amplitude at -140 mV is stable (<5% variance).

  • Drug Application: Perfuse this compound (e.g., 3

    
    M) continuously while running the voltage protocol.
    
  • Steady State: Wait for the block to stabilize (usually 3–5 minutes). The current will decay exponentially as the drug accumulates in the pore during the open states.

  • Washout: Switch back to control solution to verify reversibility.

Visualization of Experimental Logic

Diagram 1: Electrophysiology Workflow

This diagram outlines the decision matrix during the patch-clamp recording to ensure data integrity.

PatchClampWorkflow Start Seed HEK293-HCN4 (Low Density) Seal Giga-Ohm Seal & Break-in Start->Seal Stable Stabilize Current (5 mins @ -140mV steps) Seal->Stable QualityCheck Run-down > 10%? Stable->QualityCheck Discard Discard Cell QualityCheck->Discard Yes Perfusion Perfuse this compound (Continuous 0.1 Hz pulsing) QualityCheck->Perfusion No Measure Measure Steady State Block (I_drug / I_control) Perfusion->Measure Washout Washout (Recovery) Measure->Washout

Caption: Step-by-step decision tree for whole-cell patch clamp recording of HCN4 currents.

Diagram 2: Mechanism of Action (State-Dependent Block)

Understanding that the drug requires the channel to be open is vital for interpreting the data.

MOA Closed Closed State (-35 mV) Open Open State (-140 mV) Closed->Open Hyperpolarization Open->Closed Depolarization Blocked Blocked State (Drug Bound inside Pore) Open->Blocked This compound Entry Blocked->Closed Trapped (Rare) Blocked->Open Slow Dissociation

Caption: Kinetic model showing this compound binding requires the Open channel state.

Data Analysis & Interpretation

To calculate the potency (


), normalize the current amplitude in the presence of the drug (

) to the control current (

).

Formula:



Dose-Response Fitting: Fit the data to the Hill equation:



  • 
    : Fractional block[3][5]
    
  • 
    : Concentration of this compound[5]
    
  • 
    : Hill coefficient (usually ~1 for Ivabradine derivatives)
    
Expected Results Comparison
CompoundTypical

(HCN4)
Hill CoefficientWashout Kinetics
Ivabradine 2.0 - 4.0

M
~1.0Slow, partial
This compound To be determinedVariableLikely slower (lipophilic)

Note: If this compound is an impurity, its affinity may be lower (higher


) than the parent compound. If it is a metabolic intermediate, it may retain significant potency.

References

  • European Medicines Agency (EMA). (2005). Scientific Discussion: Procoralan (Ivabradine). Retrieved from [Link]

  • Bucchi, A., et al. (2013). "Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels." PLOS ONE, 8(1), e53132. Retrieved from [Link]

  • Saponaro, A., et al. (2024).[1] "Structural determinants of ivabradine block of the open pore of HCN4." Proceedings of the National Academy of Sciences (PNAS), 121(27), e2402259121.[1] Retrieved from [Link]

Sources

Applications of Dehydro Ivabradine in cardiovascular drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Dehydro Ivabradine in Cardiovascular Drug Discovery

Part 1: Executive Summary & Strategic Context

In the development of "funny" current (


) inhibitors like Ivabradine, the molecule This compound  (S-16257-2 analogue/Impurity) plays a pivotal role not as a therapeutic candidate, but as a definitive reference standard for safety and stability .

While Ivabradine targets HCN4 channels to manage angina and heart failure, its development requires rigorous control of oxidative degradation products. This compound is the primary oxidative impurity formed via the dehydrogenation of the benzazepinone ring. Its application in drug discovery is threefold:

  • Stability Profiling: Acting as a marker for oxidative stress during formulation.

  • Metabolic Elucidation: Distinguishing CYP3A4-mediated metabolic oxidation from chemical degradation.

  • Safety De-risking: Screening for off-target hERG channel blockade, a common risk for benzazepine derivatives.

Part 2: Mechanism & Pathway Visualization

Understanding the formation of this compound is essential for controlling drug purity. It is formed via the oxidation of the azepine ring, a pathway distinct from the N-demethylation that creates the active metabolite (S-18982).

Figure 1: Ivabradine Degradation and Metabolic Pathways

Ivabradine_Pathways Ivabradine Ivabradine (Parent) (HCN Blocker) CYP3A4 CYP3A4 (Liver Microsomes) Ivabradine->CYP3A4 OxStress Oxidative Stress (H2O2 / Light / Heat) Ivabradine->OxStress NDesmethyl N-desmethyl Ivabradine (Active Metabolite S-18982) Dehydro This compound (Oxidative Impurity/Metabolite) CYP3A4->NDesmethyl N-Demethylation (Major Pathway) CYP3A4->Dehydro Minor Metabolic Pathway OxStress->Dehydro Azepine Ring Oxidation (-2H)

Caption: Differential pathways for Ivabradine transformation. Green indicates therapeutic metabolism; Red indicates oxidative degradation (Impurity).

Part 3: Application Protocols

Application A: Stability-Indicating Analytical Method (HPLC-UV/MS)

Objective: To quantify this compound at trace levels (<0.1%) in the presence of the parent drug, ensuring the drug substance meets ICH Q3A/B guidelines.

Rationale: this compound is lipophilic and structurally similar to the parent. Standard isocratic methods often fail to resolve them. A gradient method on a C18 column is required.

Protocol 1: High-Resolution Separation

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7).

    • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Column: C18 Stationary Phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 286 nm (Absorption max for benzazepine) & MS (ESI+).

    • Temperature: 30°C.

  • Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Sample Injection
15.04060Elution of Parent
18.03070Elution of this compound
20.09010Re-equilibration
  • Acceptance Criteria:

    • Resolution (

      
      ) between Ivabradine and this compound must be > 2.0.
      
    • Tailing factor < 1.5.

Application B: Forced Degradation & Impurity Profiling

Objective: To artificially generate this compound to validate the analytical method's specificity.

Protocol 2: Oxidative Stress Testing

  • Preparation: Dissolve Ivabradine HCl (1 mg/mL) in water/acetonitrile (50:50).

  • Stress Induction:

    • Add 30% Hydrogen Peroxide (

      
      ) to a final concentration of 3%.
      
    • Incubate at 60°C for 4 hours.

    • Control: Prepare a sample without

      
       protected from light.
      
  • Quenching: Stop reaction with 10% Sodium Metabisulfite solution.

  • Analysis: Inject both Stress and Control samples into the HPLC system defined in Protocol 1.

  • Data Interpretation:

    • The "Dehydro" peak (approx RRT 1.2 relative to parent) should increase significantly in the stressed sample.

    • Use this compound Reference Standard (CAS 1086026-31-4) to confirm retention time.

Application C: Safety Pharmacology (hERG Inhibition Screen)

Objective: Regulatory bodies require characterization of impurities. Benzazepine structures carry a risk of blocking the hERG potassium channel (


), leading to QT prolongation. You must prove this compound is not significantly more potent at hERG than the parent.

Protocol 3: Automated Patch Clamp (CHO-hERG cells)

  • Cell Culture: CHO cells stably expressing Kv11.1 (hERG).

  • Solutions:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: K-Aspartate based pipette solution.

  • Compound Preparation:

    • Prepare this compound stock (10 mM in DMSO).

    • Dilute to test concentrations: 0.1, 1, 10, 30 µM.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (tail current measurement).

  • Data Analysis:

    • Measure peak tail current amplitude.

    • Calculate % Inhibition relative to vehicle control (0.1% DMSO).

    • Decision Rule: If

      
       of this compound < 
      
      
      
      of Ivabradine (approx 2-3 µM), the impurity is a high-risk safety concern and must be controlled to tighter limits (e.g., <0.15%).
Figure 2: Safety Screening Workflow

Safety_Workflow Step1 Synthesize/Isolate This compound Step2 hERG Patch Clamp Assay (0.1 - 30 µM) Step1->Step2 Decision Compare IC50 vs. Parent Ivabradine Step2->Decision RiskLow IC50 > Parent (Low Risk) Decision->RiskLow Less Potent RiskHigh IC50 < Parent (High Risk) Decision->RiskHigh More Potent Action1 Standard QC Limits (ICH Q3A) RiskLow->Action1 Action2 Tighten Specs / Tox Study RiskHigh->Action2

Caption: Decision tree for impurity qualification based on electrophysiological safety data.

Part 4: References

  • European Medicines Agency (EMA). (2005). Scientific Discussion: Procoralan (Ivabradine). Retrieved from

  • Stolarczyk, M., et al. (2016). "Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities." Frontiers in Pharmacology, 7:117.[1] Retrieved from

  • Maheshwari, N., et al. (2021).[2] "Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances." Acta Chromatographica. Retrieved from

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from

Sources

Application Notes & Protocols: A Validated Stability-Indicating HPLC Method for Quality Control of Dehydro Ivabradine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Monitoring Dehydro Ivabradine

Ivabradine is a heart rate-lowering medication used in the symptomatic management of stable angina pectoris and chronic heart failure.[1] During its metabolism, as well as potentially during manufacturing or storage, various related substances can be formed. The primary and most significant active metabolite of Ivabradine is N-desmethylivabradine, often referred to as this compound. The presence and quantity of this compound and other degradation products are critical quality attributes (CQAs) that must be meticulously controlled to ensure the safety, efficacy, and stability of the final drug product.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the development of validated, stability-indicating analytical methods.[2][3] Such methods must be able to resolve the active pharmaceutical ingredient (API) from any impurities or degradation products, ensuring that the analytical results are accurate and reliable. This application note provides a comprehensive framework and a detailed protocol for the quality control testing of this compound, focusing on a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The principles and procedures outlined herein are grounded in the requirements of ICH guidelines, particularly Q1A(R2) for stability testing and Q2(R1) for the validation of analytical procedures.[3][4]

The Analytical Cornerstone: Stability-Indicating RP-HPLC

The fundamental challenge in quality control testing for related substances is separation. We must be able to "see" the impurity distinctly from the much larger peak of the API. For molecules like Ivabradine and this compound, which possess moderate polarity and UV-active chromophores, RP-HPLC is the analytical technique of choice.[5][6]

Causality Behind the Choice of RP-HPLC:

  • Mechanism: RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (typically C18 or C8 alkyl chains) and a polar mobile phase. This compound, being a metabolite of Ivabradine, has a slightly different chemical structure and thus a different polarity. This difference in polarity allows for its chromatographic separation from the parent compound.

  • Detector Compatibility: Ivabradine's molecular structure contains a benzazepinone ring system, which absorbs ultraviolet (UV) light. This allows for sensitive and linear detection using a standard UV or Photodiode Array (PDA) detector, commonly set around 285-288 nm.[7][8] A PDA detector offers the added advantage of providing spectral purity data, which is invaluable during method development and forced degradation studies to ensure peak homogeneity.

  • Versatility: The technique is highly versatile. By modifying the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH of the buffer), the separation can be fine-tuned to resolve not just this compound but also other potential process impurities or degradants.[9]

Prerequisite for Trustworthiness: Forced Degradation Studies

A method can only be considered "stability-indicating" if it is proven to be effective at separating the API from all potential degradation products. To achieve this, we must first intentionally create these degradants through forced degradation, or stress testing, as outlined in ICH guideline Q1A(R2).[3][10] This process is a foundational step in method development and validation.

The objective is to induce a target degradation of approximately 5-20% of the API.[10] This level is sufficient to produce and detect major degradation products without completely destroying the sample, which could lead to secondary, irrelevant degradation pathways.

Common Stress Conditions:

  • Acid Hydrolysis: Exposing the API to an acidic solution (e.g., 0.1N HCl) at elevated temperatures.

  • Base Hydrolysis: Using an alkaline solution (e.g., 0.1N NaOH) at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposing the solid API to dry heat (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the API (in solid and solution form) to controlled UV and visible light, as described in ICH Q1B.[11]

The results of these studies are crucial for establishing the degradation pathway and demonstrating the specificity of the analytical method.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions (ICH Q1A/Q1B) api Ivabradine API Sample acid Acid Hydrolysis api->acid base Base Hydrolysis api->base ox Oxidation api->ox heat Thermal api->heat light Photolytic api->light analysis Analyze Stressed Samples via HPLC acid->analysis base->analysis ox->analysis heat->analysis light->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: Stability-Indicating RP-HPLC for this compound

This protocol describes a self-validating system. The inclusion of system suitability checks before each analytical run ensures the chromatographic system is performing adequately for the intended analysis.

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.

    • Photodiode Array (PDA) or UV Detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Orthophosphate (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

    • Ivabradine Reference Standard (RS)

    • This compound Reference Standard (RS)

Chromatographic Conditions
ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Kinetex, Waters Symmetry)Provides good retention and resolution for compounds of moderate polarity.[7]
Mobile Phase A 0.02M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0 with OPABuffered aqueous phase to control the ionization state of the analytes and ensure reproducible retention.
Mobile Phase B AcetonitrileOrganic modifier to elute analytes from the non-polar stationary phase.
Gradient/Isocratic Isocratic: 65% A : 35% BA simple isocratic method is often sufficient and more robust for routine QC.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30°CMaintains consistent retention times and peak shapes by controlling viscosity and mass transfer.
Detection 288 nmWavelength of maximum absorbance for Ivabradine and its related substances, ensuring high sensitivity.[8]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of peak distortion from overloading.
Run Time ~10 minutesSufficient to elute the parent drug and known related substances.
Preparation of Solutions
  • Mobile Phase Buffer (Phase A): Dissolve 2.72 g of Potassium Dihydrogen Orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.0 using diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix Mobile Phase A and Acetonitrile (Phase B) in a ratio of 65:35 (v/v). Degas the solution by sonication or online degasser before use.[1]

  • Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations to ensure peak shape integrity.

  • Standard Stock Solution (Ivabradine): Accurately weigh about 25 mg of Ivabradine RS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 1000 µg/mL.

  • This compound Stock Solution: Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • System Suitability Solution (SSS): Prepare a solution containing 100 µg/mL of Ivabradine and 2 µg/mL of this compound in diluent. This solution is used to verify the resolution between the two peaks.

  • Sample Solution (for Drug Substance): Accurately weigh about 25 mg of the Ivabradine API sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (Target concentration: 1000 µg/mL).

Experimental Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (as a blank) once to ensure no interfering peaks are present.

    • Inject the System Suitability Solution (SSS) five times.

    • The system is deemed suitable for use if it meets the criteria in the table below. This step is a self-validating checkpoint; if SST fails, the subsequent sample data is invalid.

  • Analysis:

    • Inject the prepared sample solution in duplicate.

    • Record the chromatograms and integrate the peaks corresponding to Ivabradine and this compound.

System Suitability Criteria
ParameterAcceptance CriteriaPurpose
Tailing Factor (for Ivabradine peak) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (for Ivabradine peak) ≥ 2000Measures the efficiency of the column separation.
% RSD of Peak Area (n=5 for Ivabradine) ≤ 2.0%Demonstrates the precision of the injection and detection system.
Resolution (between Ivabradine and this compound) ≥ 2.0Confirms that the two peaks are sufficiently separated for quantification.
Calculation

The amount of this compound is typically calculated as a percentage relative to the Ivabradine API concentration.

% this compound = (Area_Dehydro / Area_Ivabradine) * (Conc_Ivabradine / Conc_Dehydro_Sample) * 100

(Note: This calculation assumes a relative response factor (RRF) of 1.0. If the RRF is determined during method validation and is different from 1.0, it must be included in the calculation.)

Method Validation: The Pillar of Trustworthiness

The analytical method described above is a template. Before it can be used for routine quality control, it must be formally validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[4][12][13] Validation demonstrates that the method is specific, linear, accurate, precise, and robust.

G cluster_params Validation { Method Validation (ICH Q2(R1))|A Self-Validating System} Specificity Specificity Distinguishes analyte from degradants, excipients, etc. Validation:head->Specificity Linearity Linearity & Range Proportional response over a concentration range Validation:head->Linearity Accuracy Accuracy Closeness to the true value (Recovery %) Validation:head->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD) Validation:head->Precision Quantitation LOD & LOQ Lowest detectable & quantifiable amounts Validation:head->Quantitation Robustness Robustness Unaffected by small, deliberate variations Validation:head->Robustness

Caption: Core Parameters of Analytical Method Validation.

Summary of Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity of Ivabradine and this compound passes. No interference from blank or placebo at the retention time of the analytes. All degradation peaks are resolved from the main peak in stressed samples.[14]
Linearity The method's ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte that has been demonstrated to be precise, accurate, and linear.For impurities: From LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value, determined by spike recovery studies.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 50%, 100%, 150% of the target concentration).
Precision Repeatability (Intra-assay): Precision over a short interval with the same operator and equipment. Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).% Relative Standard Deviation (%RSD) should be ≤ 2.0% for the assay and typically ≤ 10.0% for impurity quantification at the limit.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1 and demonstrated to be precise and accurate.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C).System suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Conclusion

The quality control of this compound is a non-negotiable aspect of ensuring the overall quality and stability of Ivabradine drug products. The RP-HPLC method detailed in this note, when properly validated according to ICH guidelines, provides a reliable, robust, and trustworthy system for this purpose. By understanding the causality behind the chosen methodology and adhering to a rigorous validation framework, researchers and quality control professionals can confidently monitor this critical related substance, thereby safeguarding product quality and patient safety.

References

  • Ashish Chauhan, Bharti Mittu, and Priyanka Chauhan. (2015). Analytical method development and validation. Research Publish Journals. Available at: [Link]

  • Pharma Beginners. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Pharma Beginners. Available at: [Link]

  • Selva Kumar, P., Pandiyan K., Rajagopal K. (2014). Development and validation of stability indicating rapid HPLC method for estimation of ivabradine hydrochloride in Solid oral dosage form. ResearchGate. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. Available at: [Link]

  • Patil, P. A., Raj, H. A., & Sonara, G. B. (n.d.). qbd approach to rp-hplc method development and validation for the estimation of ivabradine for. PHARMACEUTICAL SCIENCES. Available at: [Link]

  • Patro, S. K., et al. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Induri, M., et al. (2021). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Advanced Pharmacy and Biotechnology. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. FDA. Available at: [Link]

  • Chavan, P. B., Kolhe, M. H., & Dhamak, K. V. (2022). Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by RP-HPLC Method. International Journal of Drug Delivery Technology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Chavan, P. B., & Kolhe, M. H. (2022). Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. ResearchGate. Available at: [Link]

  • Beger, R. D., et al. (2022). Quality assurance and quality control reporting in untargeted metabolic phenotyping: mQACC recommendations for analytical quality management. Metabolomics. Available at: [Link]

  • Pharmapproach. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmapproach. Available at: [Link]

  • Obach, R. S. (2009). Metabolites in Safety Testing: Issues and Approaches to the Safety Evaluation of Human Metabolites in Preclinical Species. Longdom Publishing. Available at: [Link]

  • Chavan, P. B., & Kolhe, M. H. (2022). Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. Impact Factor. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • Smith, D. A., & Obach, R. S. (2009). Issues in the Safety Testing of Metabolites. Taylor & Francis Online. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation of Ivabradine Hydrochloride using Advanced Analytical Techniques. rjptonline.org. Available at: [Link]

  • Novacenter. (2021). The Ultimate Guide to Pharmaceutical Quality Control Testing. Blog. Available at: [Link]

  • KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation. Available at: [Link]

Sources

Preparation of Dehydro Ivabradine stock solutions for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Dehydro Ivabradine (often identified as 7,8-dehydroivabradine) is a critical metabolite and process-related impurity of the bradycardic agent Ivabradine. Accurate preparation of stock solutions is essential for establishing reference standards in HPLC/LC-MS impurity profiling and for toxicological screening.

Critical Challenge: This compound exhibits significant photosensitivity and potential susceptibility to oxidative degradation. Standard protocols must be modified to include light protection (actinic isolation) and inert gas purging to ensure the integrity of the reference material.

Physicochemical Profile & Solubility

Before handling, verify the specific form of your reference material (Free Base vs. Hydrochloride Salt). This dictates the molecular weight correction factor required for accurate molarity calculations.

ParameterThis compound (Free Base)This compound (HCl Salt)
CAS Number 1086026-31-41086026-38-1
Molecular Weight ~466.57 g/mol ~503.04 g/mol
Appearance Off-white to yellow solidWhite to pale yellow crystalline solid
Primary Solvent DMSO, Methanol, AcetonitrileWater, Methanol, DMSO
Solubility Limit DMSO (~20 mg/mL)Water (>10 mg/mL), DMSO (~25 mg/mL)
Storage (Solid) -20°C, Desiccated, Dark-20°C, Desiccated, Dark

Expert Insight: While the HCl salt is water-soluble, we recommend DMSO (Dimethyl Sulfoxide) as the universal solvent for primary stocks intended for biological assays due to its freeze-thaw stability. For HPLC standards, Methanol (HPLC Grade) is preferred to prevent peak broadening associated with DMSO injections.

Material Requirements

  • Reference Standard: this compound (>95% purity).

  • Solvents: DMSO (Anhydrous, ≥99.9%) or Methanol (LC-MS Grade).

  • Glassware: Amber volumetric flasks (Class A) or clear flasks wrapped in aluminum foil.

  • Equipment: Analytical balance (0.01 mg readability), Sonicator, Vortex mixer.

  • Gas: Nitrogen or Argon stream (for headspace purging).

Protocol: Primary Stock Solution Preparation

Target Concentration: 10 mM (Biological) or 1.0 mg/mL (Analytical)

Step 1: Calculation & Mass Correction

If using the HCl salt to prepare a solution based on the Free Base concentration, apply the Mass Correction Factor (MCF): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



To obtain 10 mg of active free base, weigh 

mg of the HCl salt.
Step 2: Weighing & Dissolution
  • Equilibrate the standard vial to room temperature (prevent condensation).

  • Weigh the calculated mass into an amber glass vial or volumetric flask.

  • Solvent Addition:

    • Add the solvent (DMSO or Methanol) to approx. 80% of the target volume.

    • Note: Do not fill to the line immediately.

  • Dissolution:

    • Vortex for 30 seconds.

    • If particulates remain, sonicate for 5 minutes in a water bath (<30°C).

    • Caution: Extended sonication can generate heat; monitor temperature to prevent degradation.

  • Final Volume: Add solvent to the calibration mark. Invert 10 times to mix.

Step 3: Storage & Handling
  • Aliquot the stock into small amber HPLC vials (e.g., 50 µL - 100 µL) to avoid repeated freeze-thaw cycles.

  • Inert Purge: Gently blow Nitrogen/Argon over the headspace before capping.

  • Store at -20°C (stable for 1-3 months) or -80°C (stable for 6-12 months).

Workflow Visualization

Diagram 1: Stock Preparation Workflow

StockPrep Start Reference Material (this compound) Check Check Form: Salt vs. Free Base Start->Check Calc Calculate Mass (Apply MCF if Salt) Check->Calc Weigh Weigh into AMBER Vial Calc->Weigh Solvent Add Solvent (DMSO/MeOH) Weigh->Solvent Sonicate Sonicate (5 mins, <30°C) Solvent->Sonicate QC QC Check (UV/HPLC) Sonicate->QC Store Aliquot & Store (-20°C, Dark) QC->Store

Caption: Step-by-step workflow for preparing stable this compound stock solutions, emphasizing calculation corrections and light protection.

Protocol: Working Standard Dilutions

Objective: Create a linear range for HPLC calibration (e.g., 1 µg/mL to 50 µg/mL).

Diluent Selection:

  • RP-HPLC: 50:50 Methanol:Water or Mobile Phase A.

  • Cell Culture: Sterile Media (Ensure final DMSO < 0.1%).

Serial Dilution Scheme (Example)

Assuming a 1.0 mg/mL (1000 µg/mL) Primary Stock in Methanol:

StepSource SolutionVolume TransferDiluent VolumeFinal Conc.
A Primary Stock100 µL900 µL100 µg/mL
B Solution A500 µL500 µL50 µg/mL
C Solution B500 µL500 µL25 µg/mL
D Solution C400 µL600 µL10 µg/mL
E Solution D100 µL900 µL1 µg/mL

Technical Note: Use low-binding pipette tips and glass vials for dilutions. Ivabradine and its lipophilic impurities can adsorb to certain plastics (polystyrene) at low concentrations.

Quality Control & Self-Validation

To ensure the stock solution was prepared correctly, verify the concentration using UV-Vis spectrophotometry before committing to expensive assays.

  • Blank: Pure solvent (Methanol).

  • Scan: 200 nm – 400 nm.

  • Peak Verification: this compound typically exhibits

    
     near 286-287 nm  (similar to Ivabradine) but may show shifts due to the conjugated double bond.
    
  • Acceptance Criteria:

    • Absorbance at target concentration matches theoretical value (Beer-Lambert Law).

    • No extraneous peaks indicating degradation (e.g., N-oxide formation).

Diagram 2: Solvent Selection Logic

SolventLogic Root Select Solvent for Stock App Intended Application? Root->App HPLC Analytical (HPLC/LC-MS) App->HPLC Bio Biological (Cell/Animal) App->Bio MeOH Methanol (LC Grade) Prevents peak distortion HPLC->MeOH DMSO DMSO (Sterile) Universal solubility Bio->DMSO Warn1 Check Column Compatibility MeOH->Warn1 Warn2 Limit Final Conc < 0.1% DMSO->Warn2

Caption: Decision tree for selecting the appropriate solvent based on the downstream experimental application.

References

  • Maheshwari, S., et al. (2010). Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]

  • Stolarczyk, M., et al. (2016).[1] Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central. Retrieved from [Link]

  • PubChem. (2025).[2] Dehydroivabradine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility challenges with Dehydro Ivabradine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Support Center guide designed for researchers working with Dehydro Ivabradine (often classified as Impurity E or a metabolite of Ivabradine).

Topic: Overcoming Solubility Challenges with this compound in Aqueous Buffers Ticket ID: #SOL-DI-404 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Executive Summary & Physicochemical Profile[1][2][3]

The Core Challenge: this compound (CAS: 1086026-31-4 for free base) is significantly more lipophilic than its parent compound, Ivabradine HCl.[1] While Ivabradine HCl is highly water-soluble (~50 mg/mL), this compound possesses a modified benzazepinone structure with increased planarity and aromaticity, leading to poor aqueous solubility at neutral pH.

Users frequently encounter precipitation when diluting DMSO stocks directly into PBS or cell culture media. This guide provides a validated "Gradient Solubilization Protocol" to ensure stable, homogeneous solutions.

Key Physicochemical Data
PropertyIvabradine HClThis compound (Target)Impact on Experiment
Aqueous Solubility High (>50 mg/mL)Low (<0.1 mg/mL) Requires organic co-solvent or pH adjustment.[1]
LogP (Lipophilicity) ~1.6 (Ionized)Higher (>2.5 est.) Prone to aggregation in aqueous buffers.[1]
pKa (Basic Amine) ~8.6Altered Solubility decreases sharply as pH rises > 7.0.
Light Sensitivity ModerateHigh Degradation products can trigger micro-precipitation.

Validated Preparation Protocols

Protocol A: The "Solvent-Drop" Method (Recommended)

Best for: In vitro assays (IC50), hERG inhibition studies.[1]

Principle: This method utilizes a high-concentration organic stock to minimize the final volume of solvent, preventing "solvent shock" precipitation.

Reagents Required:

  • This compound (Solid)[1][2]

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered

  • Aqueous Buffer (e.g., PBS, HBSS), pre-warmed to 37°C

Step-by-Step Workflow:

  • Primary Stock Preparation (10 mM):

    • Weigh the this compound solid accurately.

    • Dissolve in 100% Anhydrous DMSO to achieve a concentration of 10 mM .

    • Critical: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear and yellow/amber.

  • Intermediate Dilution (Optional but Recommended):

    • If your final assay concentration is low (e.g., nM range), create a 100x secondary stock in DMSO.

    • Do not dilute with water yet. Keep it in organic solvent.

  • Final Aqueous Preparation:

    • Place your aqueous buffer on a magnetic stirrer (medium speed).[1]

    • Submerge the pipette tip just below the surface of the buffer.

    • Slowly dispense the DMSO stock into the vortex of the stirring buffer.

    • Limit: Ensure final DMSO concentration is ≤ 0.1% (v/v) to avoid cytotoxicity and solubility crash.

Protocol B: The Acid-Shift Method

Best for: Analytical standards, HPLC injection, or non-biological assays.

Principle: this compound is a base. Lowering the pH protonates the tertiary amine, significantly enhancing solubility.

  • Prepare the stock in Methanol or Acetonitrile .

  • Dilute into an aqueous buffer adjusted to pH 4.5 - 5.5 (e.g., Acetate or Citrate buffer).

  • Note: Do not use this for cell-based assays unless the media has high buffering capacity to neutralize the acid.[1]

Visual Workflows (Diagrams)

Figure 1: Solubilization Workflow

Caption: Step-by-step logic for preparing stable this compound solutions from solid powder.

G Solid This compound (Solid Powder) DMSO_Stock Primary Stock (10-50 mM in DMSO) Solid->DMSO_Stock Dissolve Sonicate Sonicate (35°C, 5 mins) DMSO_Stock->Sonicate If cloudy Check Visual Check: Clear? DMSO_Stock->Check Sonicate->Check Buffer Aqueous Buffer (Pre-warmed 37°C) Check->Buffer Yes (Slow Addition) Fail Precipitation Risk Check->Fail No Final Final Assay Solution (<0.1% DMSO) Buffer->Final Vortex immediately

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic path for resolving precipitation or instability issues during experimentation.

T Issue Issue: Precipitation Observed Step1 Check Final Concentration Issue->Step1 HighConc > 10 µM? Step1->HighConc Step2 Check Buffer pH pHCheck pH > 7.4? Step2->pHCheck HighConc->Step2 No Action1 Reduce Conc. or Increase DMSO % HighConc->Action1 Yes Action2 Acidify Buffer (Use pH 6.0 if possible) pHCheck->Action2 Yes Action3 Check Stock Age (Oxidation?) pHCheck->Action3 No

[1][2]

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding the DMSO stock to PBS. Why? A: This is "solvent shock." When a hydrophobic compound in DMSO hits water, it can crash out before mixing.

  • Fix: Vortex the buffer while adding the DMSO stock. Do not add the stock to a static solution.

  • Fix: Warm the PBS to 37°C before addition. Cold buffers decrease solubility.

Q2: Can I store the aqueous solution for later use? A: No. this compound in aqueous solution is prone to hydrolysis and oxidative degradation over time.

  • Best Practice: Prepare aqueous dilutions fresh daily.

  • Storage: Store the DMSO stock at -20°C, desiccated and protected from light.

Q3: Is this compound light sensitive? A: Yes, structurally related benzazepines are photosensitive.

  • Protocol: Use amber tubes for all stock solutions. Perform dilutions in low-light conditions if possible.

Q4: I need a higher concentration (>100 µM) for a specific assay. How do I achieve this? A: Aqueous buffers may not support this concentration.

  • Alternative: Use a solubilizing agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] Prepare a 20% (w/v) HP-β-CD solution in your buffer, then spike in your this compound.[1] The cyclodextrin encapsulates the lipophilic drug, preventing precipitation.

References

  • National Center for Biotechnology Information (NCBI). (2025). Dehydroivabradine | C27H34N2O5 | CID 16114796. PubChem Compound Summary. Retrieved from [Link][1]

  • Maheshwari, S., et al. (2022).[3] Stability Indicating RP-HPLC Method for the Estimation of Ivabradine. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]

Sources

Technical Support Center: Structural Characterization of Dehydro Ivabradine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the structural characterization of Dehydro Ivabradine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this critical Ivabradine-related compound. This compound, a key intermediate and potential impurity in the synthesis of Ivabradine, requires careful analytical scrutiny to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What is this compound and why is its characterization important?

This compound is a derivative of Ivabradine, an important cardiovascular drug.[2] It can be present as a process-related impurity or a degradation product.[3] Its structural similarity to Ivabradine necessitates robust analytical methods to ensure its effective separation and quantification, which is crucial for meeting regulatory requirements for drug purity and safety.

Q2: What are the main challenges in the structural characterization of this compound?

The primary challenges in characterizing this compound include:

  • Chromatographic Separation: Due to its structural similarity to Ivabradine and other related impurities, achieving baseline separation can be difficult.[4]

  • Co-elution: There is a risk of co-elution with other impurities, which can lead to inaccurate quantification and characterization.

  • Spectral Similarity: The UV and mass spectra of this compound and its isomers or other impurities can be very similar, making unambiguous identification challenging.

  • Reference Standard Availability: Obtaining a well-characterized, high-purity reference standard for this compound can be a hurdle for accurate quantification.[5]

  • Potential for Degradation: Like its parent compound, this compound may be susceptible to degradation under various stress conditions, which needs to be considered during analysis and storage.[6][7][8][9]

Q3: What are the recommended initial analytical techniques for this compound?

A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. HPLC is essential for separation and quantification, while LC-MS, particularly with high-resolution mass spectrometry (HRMS), is crucial for confirmation of identity and structural elucidation of unknown impurities.[6][7][10]

Section 2: Troubleshooting Guide: HPLC Method Development and Optimization

Effective chromatographic separation is the cornerstone of accurate this compound analysis. This section provides a systematic approach to troubleshooting common HPLC issues.

Problem 1: Poor Resolution Between this compound and Ivabradine (or other impurities)

Causality: The structural similarity between this compound and Ivabradine often leads to overlapping peaks. The choice of stationary phase, mobile phase composition, and pH are critical factors influencing selectivity.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor HPLC resolution.

Step-by-Step Protocol for HPLC Method Optimization:

  • Initial Assessment:

    • System Suitability: Ensure your HPLC system meets the required performance criteria (e.g., theoretical plates, tailing factor, and reproducibility).

    • Column Health: Check the column's performance by injecting a known standard. High backpressure or peak splitting may indicate a clogged or degraded column.

  • Mobile Phase Modification:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Sometimes a combination of both can improve selectivity.

    • Aqueous Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound. Experiment with a pH range around the pKa of the analytes. A common starting point for Ivabradine and its impurities is a phosphate or formate buffer with a pH between 3 and 6.[6][7]

  • Stationary Phase Screening:

    • If mobile phase optimization is insufficient, consider using a different column chemistry.

    • C18 Columns: A good starting point for most reversed-phase separations.

    • Phenyl Columns: Can offer alternative selectivity for aromatic compounds through pi-pi interactions.

    • Cyano Columns: Provide different polarity and can be useful for separating isomers.

Data Presentation: Example HPLC Method Parameters for Ivabradine and Impurities

ParameterCondition 1Condition 2
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 20-80% B over 30 min30-70% B over 25 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection 286 nm286 nm

Note: These are starting points and may require further optimization for your specific sample and system.

Section 3: Troubleshooting Guide: LC-MS Identification and Characterization

Accurate mass measurement and fragmentation analysis are key to confirming the identity of this compound and distinguishing it from other related substances.

Problem 2: Ambiguous Mass Spectral Data

Causality: In-source fragmentation, co-eluting isomers, or a complex sample matrix can lead to confusing mass spectra, making it difficult to confidently identify this compound.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting ambiguous LC-MS data.

Step-by-Step Protocol for LC-MS Characterization:

  • Confirm Chromatographic Purity:

    • Ensure the peak of interest is chromatographically pure. If co-elution is suspected, further optimize the HPLC method as described in Section 2.

  • Optimize Mass Spectrometer Settings:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is typically suitable for this compound.

    • Cone Voltage/Fragmentor Voltage: Optimize this parameter to minimize in-source fragmentation and maximize the abundance of the molecular ion ([M+H]+).

  • Perform Tandem Mass Spectrometry (MS/MS):

    • Isolate the precursor ion corresponding to the [M+H]+ of this compound.

    • Apply collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

    • The fragmentation pattern can provide structural information to confirm the identity of the molecule.

  • Data Interpretation:

    • Compare the obtained mass spectrum and fragmentation pattern with that of a certified reference standard of this compound.

    • If a reference standard is unavailable, use in-silico fragmentation prediction software to propose a theoretical fragmentation pattern and compare it with the experimental data.

Section 4: Reference Standards and Stability

Q4: Where can I obtain a reference standard for this compound?

Several commercial suppliers offer this compound as a reference standard. It is crucial to obtain a certificate of analysis (CoA) that includes information on purity, identity confirmation (e.g., by NMR and MS), and storage conditions.[5][11][12]

Q5: What are the recommended storage conditions for this compound?

This compound should be stored at controlled room temperature or under refrigeration, protected from light and moisture, as recommended by the supplier. Long-term storage in solution is generally not recommended due to the potential for degradation.

Q6: How can I assess the stability of this compound in my samples?

Perform forced degradation studies to understand the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[6][7][8][9][13] This will help in developing a stability-indicating analytical method and establishing appropriate sample handling and storage procedures.

References

  • Validation of Stability Indicating RP-HPLC, Method of Analysis for assay of Ivabradine HCl in SR Tablet. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Patel, P. N., et al. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Mass Spectrometry, 50(2), 344-53. [Link]

  • Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. (2015). ResearchGate. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION. (n.d.). Research Publish Journals. [Link]

  • Ivabradine. (n.d.). PubChem. [Link]

  • Ivabradine-impurities. (n.d.). Pharmaffiliates. [Link]

  • Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. (2022). PubMed. [Link]

  • Ivabradine hydrochloride. (n.d.). PubChem. [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. (2021). RSC Publishing. [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). ResearchGate. [Link]

  • Industrial process for the synthesis of ivabradine hydrobromide salt. (2013).
  • Dehydroivabradine. (n.d.). PubChem. [Link]

  • Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). PMC - PubMed Central. [Link]

  • A PROCESS FOR PREPARING IVABRADINE. (2014).
  • Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by Reverse Phase High Performance Liquid Chromatography Method. (2022). ResearchGate. [Link]

  • Ivabradine hydrochloride impurity and preparation method and application thereof. (2016).
  • Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. (2014). ResearchGate. [Link]

  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. (2019). ResearchGate. [Link]

  • A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. (2021). Asian Journal of Research in Chemistry. [Link]

Sources

Technical Support Center: Identification and Characterization of Dehydro Ivabradine and Other Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Ivabradine and its synthesis byproducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the identification and characterization of impurities, with a specific focus on Dehydro Ivabradine. Here, we provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important byproduct to monitor?

A1: this compound is a common process-related impurity and a potential degradation product in the synthesis of Ivabradine.[1][2] It is crucial to monitor and control its levels to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] Regulatory agencies require stringent control of impurities in pharmaceutical products.

Q2: What are the primary analytical techniques used to identify and quantify this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for the separation and quantification of Ivabradine and its impurities.[4][5] For structural confirmation and characterization, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6][7]

Q3: Where can I obtain a reference standard for this compound?

A3: this compound reference standards are commercially available from various chemical suppliers. These standards are essential for the accurate identification and quantification of the impurity in your samples and typically come with a Certificate of Analysis (CoA) including characterization data.[2]

Q4: Besides this compound, what other byproducts might I encounter?

A4: During Ivabradine synthesis and storage, other byproducts can form, including oxidative degradation products like Ivabradine N-oxide, and other process-related impurities.[2][8] Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions can help identify potential degradation products.[8][9]

Troubleshooting Guide: Navigating Your Chromatographic Challenges

This section addresses specific issues you may encounter during the HPLC analysis of Ivabradine and its byproducts.

Problem 1: An unexpected peak is observed in my chromatogram.

Q: I'm seeing an unexpected peak in my Ivabradine synthesis sample chromatogram. How do I determine if it's this compound or another byproduct?

A: Initial Assessment and Identification Strategy

  • Retention Time Comparison: The first step is to compare the retention time of the unknown peak with that of a certified this compound reference standard under the same chromatographic conditions. Co-injection of the sample with the reference standard can provide strong evidence of identity if a single, symmetrical peak results.

  • UV Spectral Analysis: If you are using a Photodiode Array (PDA) detector, compare the UV spectrum of the unknown peak with that of the this compound reference standard. A spectral match further supports the identification.

  • Spiking Experiment: Spike your sample with a known concentration of the this compound reference standard. An increase in the area of the suspect peak, without the appearance of a new peak, is a strong indicator.

Causality: Chromatographic retention time is a characteristic property of a compound under specific conditions (mobile phase, stationary phase, temperature, etc.). However, it is not an absolute identifier. Co-elution of different compounds can occur. Therefore, orthogonal techniques like UV spectral analysis and spiking are crucial for confirmation.

Problem 2: Poor peak shape (tailing or fronting) for this compound.

Q: The peak for this compound in my HPLC analysis is showing significant tailing. What could be the cause and how can I fix it?

A: Troubleshooting Peak Asymmetry

Peak tailing is a common issue in HPLC and can often be attributed to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Step-by-Step Troubleshooting:

  • Mobile Phase pH Adjustment: Ivabradine and its impurities are basic compounds. An inappropriate mobile phase pH can lead to interactions with residual silanol groups on the silica-based column, causing peak tailing.

    • Action: Ensure the mobile phase pH is sufficiently low (e.g., pH 3.0 using a buffer like ammonium formate) to keep the analytes in their protonated form and suppress the ionization of silanols.[7]

  • Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, resulting in poor peak shape.

    • Action: Ensure your buffer concentration is adequate, typically in the range of 10-25 mM.[8]

  • Column Choice and Health:

    • Action: Use a high-purity, end-capped C18 or a phenyl column, which are known to provide good peak shapes for basic compounds.[2][10] If the column is old or has been exposed to harsh conditions, it may be irreversibly damaged. Consider replacing the column.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Action: Try injecting a smaller volume or diluting your sample.

Workflow for Troubleshooting Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Problem 3: Co-elution of this compound with another impurity.

Q: I suspect this compound is co-eluting with another byproduct. How can I improve the resolution?

A: Strategies for Enhancing Chromatographic Resolution

Co-elution occurs when two or more compounds have very similar retention times. Improving resolution requires modifying the chromatographic selectivity.

Experimental Approaches:

  • Modify Mobile Phase Composition:

    • Organic Modifier: If using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the selectivity.[10]

    • Gradient Slope: If using a gradient method, decreasing the slope (i.e., making the gradient shallower) can improve the separation of closely eluting peaks.

  • Change Stationary Phase:

    • Action: If you are using a standard C18 column, switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, can significantly alter the elution order and improve resolution. A Zorbax phenyl column has been shown to be effective for separating Ivabradine and its impurities.[2]

  • Adjust Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity.

    • Action: Try varying the column temperature (e.g., in increments of 5 °C) to see if it improves separation.

Data Presentation: Example HPLC Method Parameters for Ivabradine Impurity Profiling

ParameterMethod 1Method 2
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[10]Zorbax phenyl column[2]
Mobile Phase A 28 mM phosphate buffer, pH 6.0[10]0.075% trifluoroacetic acid in water[2]
Mobile Phase B Acetonitrile/Methanol (59:41, v/v)[10]Acetonitrile and Methanol mixture[2]
Flow Rate 1.6 mL/min[10]1.5 mL/min[2]
Detection UV at 220 nm[10]PDA at 285 nm and QDa in positive scan mode[2]
Column Temp. 34 °C[10]Not specified

Characterization of this compound

Once an unknown impurity is isolated or sufficiently resolved, its structure must be elucidated.

Mass Spectrometry (MS)

Q: How can I use mass spectrometry to confirm the identity of this compound?

A: The Power of Mass-to-Charge Ratio and Fragmentation

  • Accurate Mass Measurement: High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument, provides a highly accurate mass measurement of the molecular ion. This can be used to determine the elemental composition of the impurity.[9] For this compound (C₂₇H₃₄N₂O₅), the expected monoisotopic mass is approximately 466.2468 g/mol .

  • Fragmentation Pattern (MS/MS): By subjecting the parent ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" can be compared to the fragmentation pattern of the this compound reference standard to confirm its identity. While specific fragmentation pathways for this compound are not extensively published, general fragmentation patterns for similar molecules can provide clues.[7][11]

Workflow for MS Characterization:

MS_Characterization Sample Isolated Impurity Peak (from HPLC) HRMS High-Resolution MS Analysis (e.g., Q-TOF, Orbitrap) Sample->HRMS Accurate_Mass Determine Accurate Mass & Elemental Composition HRMS->Accurate_Mass MSMS Perform MS/MS Analysis HRMS->MSMS Compare_Mass Compare Accurate Mass Accurate_Mass->Compare_Mass Fragmentation_Pattern Obtain Fragmentation Pattern MSMS->Fragmentation_Pattern Compare_Fragments Compare Fragmentation Patterns Fragmentation_Pattern->Compare_Fragments Reference_Standard Analyze this compound Reference Standard Reference_Standard->Compare_Mass Reference_Standard->Compare_Fragments Identification Confirm Impurity Identity Compare_Mass->Identification Compare_Fragments->Identification

Caption: Workflow for MS-based impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: When is NMR spectroscopy necessary for byproduct characterization?

A: Unambiguous Structure Elucidation

While MS provides valuable information about molecular weight and fragmentation, NMR is the gold standard for unambiguous structure determination.

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Reveals connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

The structure of Ivabradine and its related substances has been confirmed using a combination of MS, IR, and NMR.[6] For novel or unexpected byproducts, a full suite of NMR experiments is essential for definitive characterization.

References

  • Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by - AKJournals. (2021-02-23).
  • Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - ResearchGate. (2016-05-04).
  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - RSC Publishing.
  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC - PubMed Central. (2016-05-04).
  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities in: Acta Chromatographica Volume 32 Issue 1 (2020) - AKJournals. (2020-03-01).
  • Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation - ResearchGate. (2017-09-01).
  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - RSC Publishing.
  • Dehydroivabradine | C27H34N2O5 | CID 16114796 - PubChem.
  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC - PubMed Central. (2016-05-04).
  • Ivabradine Impurities - SynZeal.
  • This compound | 1086026-31-4 | CymitQuimica.
  • (PDF) Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities - ResearchGate. (2019-06-03).
  • Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation - ResearchGate. (2017-09-01).
  • Ivabradine JensonR - European Medicines Agency (EMA). (2016-09-15).
  • Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed. (2015-02-01).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).

Sources

How to avoid matrix effects in Dehydro Ivabradine bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eliminating Matrix Effects in LC-MS/MS Quantification

Executive Summary: The Matrix Challenge

Welcome to the technical support hub. You are likely here because your Dehydro Ivabradine (DIV) assay is failing linearity requirements or showing significant signal suppression in patient plasma.

The Core Problem: this compound (C


H

N

O

, MW ~466.[1]6) is a hydrophobic, basic impurity and metabolite of Ivabradine. Its retention characteristics on C18 columns often overlap with endogenous glycerophosphocholines (GPC) and lysophospholipids. When these lipids co-elute with your analyte, they compete for charge in the electrospray ionization (ESI) source, leading to ion suppression (loss of signal) or, less commonly, enhancement.

This guide provides a self-validating workflow to isolate DIV from these interferences, ensuring your method meets FDA/EMA validation criteria.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: "My Internal Standard (IS) response varies wildly between samples."

Diagnosis: This is the hallmark of the Matrix Effect (ME) . If your IS (ideally Ivabradine-d3) response drops in patient samples compared to water/buffer standards, phospholipids are suppressing ionization.

Technical Insight: Protein Precipitation (PPT) using Acetonitrile or Methanol removes proteins but leaves >95% of phospholipids in the supernatant. These lipids accumulate on your column and elute unpredictably, often causing "ghost peaks" in subsequent injections.

Solution: Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) .

  • Why? this compound is a tertiary amine.[2] By adjusting the sample pH to >9.0 (alkaline), you suppress ionization of the amine, making it uncharged and highly lipophilic. It will then partition efficiently into an organic solvent (like TBME), while the zwitterionic phospholipids remain in the aqueous phase.

Issue B: "I see a peak for this compound in my Blank samples."

Diagnosis: Carryover or In-Source Conversion . Technical Insight: Ivabradine (Parent) can degrade into this compound under high heat or specific collision energies. If your chromatographic separation is poor and Ivabradine co-elutes with this compound, the parent drug may convert in the source, artificially inflating the metabolite signal.

Solution:

  • Chromatography: Ensure baseline separation between Ivabradine and this compound (Target resolution

    
    ).
    
  • Source Temp: Lower the ESI source temperature (e.g., from 550°C to 450°C) to reduce thermal degradation.

Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting matrix effects and selecting the correct extraction methodology.

MatrixEffectLogic Start Start: Assay Failure CheckIS Check Internal Standard (IS) Response Variation Start->CheckIS ISStable IS Stable (<15% CV) CheckIS->ISStable No Suppression ISUnstable IS Unstable (>15% CV) CheckIS->ISUnstable Suppression Detected PPT Current Prep: Protein Precipitation (PPT)? ISUnstable->PPT CheckRT Check Retention Time (RT) of Analyte vs. Phospholipids ActionCol ACTION: Modify Gradient or Stationary Phase (Phenyl-Hexyl) CheckRT->ActionCol Co-elution Detected Validation Perform Post-Column Infusion & Matuszewski Test CheckRT->Validation Separation OK PPT->CheckRT No (Already using SPE/LLE) ActionLLE ACTION: Switch to LLE (Alkaline pH + TBME) PPT->ActionLLE Yes (Dirty Sample) ActionLLE->Validation ActionCol->Validation

Figure 1: Decision tree for diagnosing and resolving matrix effects in this compound bioanalysis. Blue nodes indicate diagnostic steps; Red nodes indicate critical protocol changes.

Validated Protocols

Protocol A: The "Gold Standard" Liquid-Liquid Extraction (LLE)

Use this protocol to eliminate phospholipid interference.

Reagents:

  • Buffer: 0.1 M Sodium Carbonate (Na

    
    CO
    
    
    
    ), pH 9.5.
  • Extraction Solvent: Methyl tert-butyl ether (TBME) or Ethyl Acetate/Hexane (50:50).

  • Internal Standard: Ivabradine-d3 (or this compound-d3 if available).

Step-by-Step:

  • Aliquot: Transfer 50 µL of plasma into a clean tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Alkalize: Add 200 µL of 0.1 M Na

    
    CO
    
    
    
    (pH 9.5)
    . Vortex for 10 sec.
    • Why? this compound is a base. High pH neutralizes it (

      
      ), driving it into the organic layer.
      
  • Extract: Add 1.5 mL of TBME . Shake/Vortex vigorously for 10 minutes.

  • Separate: Centrifuge at 4000 rpm for 5 minutes to separate phases.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette off the top organic layer into a clean tube.

  • Dry: Evaporate the organic solvent under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (e.g., 20% Acetonitrile in 0.1% Formic Acid).

Protocol B: Quantitative Assessment of Matrix Effect (Matuszewski Method)

You must perform this to validate that your extraction works.

Prepare three sets of samples at Low and High QC concentrations:

Set IDDescriptionPreparation Method
Set 1 Neat Standards Analyte spiked into pure mobile phase/solvent.
Set 2 Post-Extraction Spike Extract blank matrix, then spike analyte into the final extract.
Set 3 Pre-Extraction Spike Spike analyte into matrix, then extract (Standard QC).

Calculations:

  • Matrix Factor (MF): Measures ion suppression/enhancement.[3][4][5]

    
    
    
    • Target:

      
       (Ideal is 1.0).
      
    • If MF < 0.8: Significant suppression. Re-optimize extraction (Protocol A).

  • Extraction Recovery (RE): Measures efficiency of the extraction.

    
    [6]
    
    • Target: > 50% (Consistent recovery is more important than high recovery).

Frequently Asked Questions (FAQ)

Q: Can I use a C18 column? A: Yes, but standard C18 columns often retain phospholipids strongly, leading to late elution.

  • Recommendation: Use a Phenyl-Hexyl column or a C18 with a polar-embedded group . These provide alternative selectivity (pi-pi interactions) for the aromatic rings in this compound, helping separate it from the aliphatic lipids.

Q: Why is my Matrix Factor 0.5 (50% suppression) even with LLE? A: You may be using an extraction solvent that is too polar (e.g., pure Ethyl Acetate or Dichloromethane), which can pull some lipids into the organic phase. Switch to TBME or a Hexane/Ethyl Acetate mix to reduce lipid solubility while maintaining analyte recovery.

Q: Is this compound light-sensitive? A: Like Ivabradine, the structure contains light-sensitive moieties. All extraction steps should be performed under yellow light or in amber glassware to prevent photo-degradation during the dry-down step.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[7] (2018).[7] Focuses on the requirement to assess matrix effects (Section III.B.2). [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. (The standard protocol for calculating Matrix Factor).[4] [Link]

  • François-Bouchard, M., et al. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry.[8][9][10] Journal of Chromatography B. (Establishes baseline LLE/SPE methods for Ivabradine class compounds). [Link]

  • European Medicines Agency (EMA). ICH Guideline M10 on bioanalytical method validation. (2022). [Link]

Sources

Technical Support Center: Process Optimization for the Industrial Synthesis of Dehydro Ivabradine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the industrial synthesis of Dehydro Ivabradine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and process optimization strategies. Our goal is to equip you with the necessary knowledge to navigate the complexities of this multi-step synthesis, ensuring efficiency, purity, and scalability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

1. What is the most common synthetic route for industrial-scale production of this compound?

The most prevalent industrial synthesis involves the N-alkylation of (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine with a suitable 3-halopropyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one derivative. The iodo-derivative, 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, is frequently used due to its higher reactivity compared to the chloro- or bromo-analogs.[1]

2. What are the critical quality attributes (CQAs) for this compound?

The primary CQAs for this compound are purity, impurity profile, and polymorphic form. The level of any single impurity and the total impurity content are strictly controlled. The crystalline form of the final product is also a critical parameter as it can affect stability and dissolution properties.

3. What are the known critical process parameters (CPPs) in the synthesis of this compound?

Key CPPs include reaction temperature, reaction time, stoichiometry of reactants, choice of base and solvent, and the purification method. Careful control of these parameters is essential to maximize yield and minimize impurity formation.

4. What are the major impurities encountered in the synthesis of this compound?

Common process-related impurities can include unreacted starting materials, by-products from side reactions such as C-alkylation of the benzazepinone ring system, and over-alkylation products.[2] Degradation products, such as N-oxides, can also form under certain conditions.[3]

5. How is this compound typically purified on an industrial scale?

Purification is often achieved through crystallization of the free base or a salt form, such as the hydrochloride salt.[4] The choice of solvent system for crystallization is crucial for effective impurity rejection. In some cases, chromatographic purification may be employed, although this is less desirable for large-scale production due to cost and complexity.[1]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Reaction Yield

Question: My reaction yield is consistently below the expected range. What are the potential causes and how can I troubleshoot this?

Answer: Low yield can be attributed to several factors. A systematic investigation is key to identifying the root cause.

Troubleshooting Workflow:

G start Low Reaction Yield Observed q1 1. Are you using an iodo- or chloro-propyl benzazepinone derivative? start->q1 a1_iodo Iodo-derivative: Check for degradation of this starting material. q1->a1_iodo Iodo a1_chloro Chloro-derivative: Reaction may be too slow. Consider adding a catalytic amount of sodium iodide (Finkelstein reaction). q1->a1_chloro Chloro q2 2. Have you confirmed the quality and reactivity of all starting materials? a1_iodo->q2 a1_chloro->q2 a2 Perform identity and purity checks (e.g., NMR, HPLC, titration) on both the benzocyclobutane and benzazepinone intermediates. q2->a2 q3 3. Is the reaction going to completion? a2->q3 a3 Monitor the reaction progress by HPLC or TLC. If starting material remains, consider extending the reaction time or increasing the temperature. q3->a3 q4 4. Are you observing significant side product formation? a3->q4 a4 Analyze the crude reaction mixture by HPLC-MS to identify major by-products. This can indicate issues with reaction conditions. q4->a4 q5 5. Is your work-up and isolation procedure optimized? a4->q5 a5 Ensure proper phase separation during extraction and minimize product loss during crystallization. Check the pH during work-up to ensure the product is in the desired form (free base or salt). q5->a5

Caption: Troubleshooting workflow for low reaction yield.

In-depth Explanation:

  • Reactivity of the Alkylating Agent: The choice of the leaving group on the propyl chain of the benzazepinone moiety is critical. Iodides are significantly more reactive than chlorides in SN2 reactions. If using the chloro-derivative, the reaction may be sluggish, leading to incomplete conversion. The addition of a catalytic amount of sodium or potassium iodide can facilitate an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide and increasing the reaction rate.

  • Quality of Starting Materials: The purity of both the (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine and the 3-halopropyl-benzazepinone is paramount. Impurities in the starting materials can interfere with the reaction or be carried through to the final product.

  • Reaction Monitoring: Closely monitoring the reaction progress is essential. If the reaction stalls with significant starting material remaining, it could indicate deactivation of one of the reactants or insufficient reaction time/temperature.

  • Work-up Procedure: this compound is a tertiary amine and its solubility is pH-dependent. During aqueous work-up, ensure the pH is appropriately adjusted to either keep the product in the organic phase (as the free base at higher pH) or in the aqueous phase (as a salt at lower pH) for purification purposes. Inefficient extraction can be a major source of yield loss.

Issue 2: High Levels of Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is the first step to mitigating them.

Potential Impurity Formation Pathways:

G SM1 (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine Product This compound SM1->Product SM2 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one SM2->Product Imp1 C-Alkylated Impurity SM2->Imp1 Side reaction at C5 of benzazepinone Imp2 Quaternary Ammonium Salt (Over-alkylation) Product->Imp2 Reacts with another molecule of SM2 Imp3 N-Oxide Impurity Product->Imp3 Oxidation

Caption: Potential impurity formation pathways in this compound synthesis.

Troubleshooting Strategies:

Impurity TypePotential CauseRecommended Action
Unreacted Starting Materials Incomplete reaction.Extend reaction time, increase temperature, or use a more reactive alkylating agent (iodo-derivative).
C-Alkylated Impurity The benzazepinone ring can undergo C-alkylation under certain basic conditions.[2]Use a milder base or control the addition of the base carefully. Lowering the reaction temperature may also disfavor this side reaction.
Quaternary Ammonium Salt The product, this compound (a tertiary amine), can react with another molecule of the alkylating agent to form a quaternary ammonium salt.Use a slight excess of the amine starting material relative to the alkylating agent.
N-Oxide Impurity Oxidation of the tertiary amine of this compound. This can occur during the reaction if air is present, or during work-up and storage.[3]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. During work-up, avoid prolonged exposure to air and strong oxidizing conditions.

Analytical Approach to Impurity Identification:

  • HPLC-MS: This is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio can provide the molecular weight of the impurity, and fragmentation patterns can give clues about its structure.

  • NMR Spectroscopy: If an impurity can be isolated, 1D and 2D NMR spectroscopy can be used to elucidate its structure definitively.

Part 3: Process Optimization Strategies

Continuous improvement of the synthetic process is crucial for industrial applications. This section provides protocols for key optimization experiments.

Protocol 1: Optimization of Reaction Conditions

This protocol outlines a design of experiments (DoE) approach to optimize key reaction parameters.

Objective: To identify the optimal combination of temperature, reaction time, and stoichiometry to maximize the yield of this compound while minimizing impurity formation.

Methodology:

  • Factor Screening: Identify the key process parameters to be investigated (e.g., temperature, reaction time, molar ratio of reactants, concentration).

  • Experimental Design: Use a statistical DoE software to set up a factorial or response surface methodology design. A central composite design is often a good choice for optimization.

  • Execution:

    • Set up a series of parallel reactions according to the DoE matrix.

    • Ensure all other parameters are kept constant across all experiments.

    • Carefully control the temperature and stirring rate for each reaction.

  • Analysis:

    • At the end of each reaction, quench a small aliquot and analyze by a validated HPLC method to determine the yield of this compound and the levels of key impurities.

    • Input the results into the DoE software and analyze the data to determine the optimal conditions.

Example of a Parameter Range for Optimization:

ParameterLow LevelHigh Level
Temperature (°C) 5070
Reaction Time (hours) 1224
Molar Ratio (Amine:Alkylating Agent) 1.05:11.2:1
Protocol 2: Optimization of Crystallization for Purification

Objective: To develop a robust crystallization process for this compound or its hydrochloride salt that consistently provides high purity and a desirable crystal form.

Methodology:

  • Solvent Screening:

    • Test the solubility of crude this compound in a variety of solvents (e.g., alcohols, esters, ketones, hydrocarbons) at room temperature and at reflux.

    • Ideal single-solvent systems are those in which the product is sparingly soluble at room temperature and highly soluble at elevated temperatures.

    • For anti-solvent crystallization, identify a solvent in which the product is highly soluble and an anti-solvent in which it is poorly soluble, and the two are miscible.

  • Crystallization Parameter Optimization:

    • Cooling Rate: Investigate the effect of different cooling rates on crystal size and purity. Slower cooling generally leads to larger, purer crystals.

    • Seeding: Determine the optimal temperature for seeding and the amount of seed crystals to use to control the final crystal size distribution.

    • Agitation: Optimize the stirring speed to prevent oiling out and to ensure good mass transfer.

  • Analysis:

    • Analyze the purity of the crystallized product by HPLC.

    • Characterize the crystal form by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Commonly Used Solvents for Crystallization of Ivabradine and its Salts:

  • Acetonitrile[5][6]

  • Ethanol[6]

  • Ethyl acetate[4]

  • N-methylpyrrolidone/ethyl acetate mixtures[4]

Part 4: References

  • A PROCESS FOR PREPARING IVABRADINE. European Patent EP 2999693 B1. [Link]

  • WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents.

  • EP2460797A2 - Process for preparation of ivabradine hydrochloride - Google Patents.

  • WO2020092288A1 - Process of making ivabradine hydrochloride drug product - Google Patents.

  • WO2008125006A1 - Preparation processes for ivabradine hydrochloride and its stable crystalline form - Google Patents.

  • WO2014020534A1 - Ivabradine hydrochloride and the processes for preparation thereof - Google Patents.

  • EP2495237A1 - An improved process for the preparation of highly pure ivabradine hydrochloride - Google Patents.

  • WO2014020534A1 - Ivabradine hydrochloride and the processes for preparation thereof - Google Patents.

  • (10) Patent No. - ResearchGate. [Link]

  • INDUSTRIAL PROCESS FOR THE SYNTHESIS OF IVABRADINE HYDROBROMIDE SALT - European Patent Office - EP 2566850 B1. [Link]

  • EP2097383B1 - Process for preparation of ivabradine hydrochloride - Google Patents.

  • (PDF) Recent Advances in Benzocyclobutene Chemistry - ResearchGate. [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC - PubMed Central. [Link]

  • EA024316B1 - Method for enzymatic synthesis of (7s)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid or esters thereof, and use for the synthesis of ivabradine and salt thereof - Google Patents.

  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations - IJSAT. [Link]

  • (PDF) Formulation development and statistical optimization of ivabradine hydrochloride floating pulsatile pellets by fluidized bed coating technique - ResearchGate. [Link]

  • FORMULATION AND EVALUATION OF IVABRADINE BUCCAL PATCHES. [Link]

  • (PDF) Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - ResearchGate. [Link]

  • Preparation and Optimization of Ivabradine Hydrochloride Mouth-Dissolving Tablet - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-2,3-dihydro-1H-benzo[d]azepine-1,4(5H)-dione | Pharmaffiliates. [Link]

  • WO2010072409A1 - Process for preparation of ivabradine - Google Patents.

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. [Link]

  • Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC - NIH. [Link]

  • Formulation Development and Statistical Optimization of Ivabradine Hydrochloride Floating Pulsatile Microspheres Using Response Surface Methodology. [Link]

  • Challenges and Opportunities inthe Industrial Scale-Up of Nanoparticle-Based Drug Delivery Systems - ManTech Publications. [Link]

  • US8859763B1 - Process for the synthesis of 3,4-dimethoxybicyclo[4.2.0]OCTA-1,3,5-triene-7-carbonitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents.

  • (PDF) Formulation development and statistical optimization of ivabradine hydrochloride floating pulsatile microspheres using response surface methodology - ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Dehydro Ivabradine and Ivabradine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the biological activities of Ivabradine, a well-established heart rate-lowering agent, and its related compound, Dehydro Ivabradine. As drug development professionals and researchers, understanding the nuanced differences between a parent drug and its impurities or metabolites is paramount for both efficacy and safety assessments. This document will delve into the known pharmacological profiles of both compounds, supported by experimental data and methodologies, to offer a clear perspective on their respective biological activities.

Introduction: The Significance of the If Current and Ivabradine's Role

The "funny" current (If) is a mixed sodium-potassium inward current that plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial (SA) node, thereby regulating heart rate.[1] The hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN4 isoform, are the primary molecular basis of the native If current in the SA node.[1][2]

Ivabradine is a selective and specific inhibitor of the If current.[1][3] By blocking HCN4 channels, Ivabradine reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility, atrioventricular conduction, or blood pressure.[1][4] This unique mechanism of action has established Ivabradine as a valuable therapeutic agent for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure in specific patient populations.[5][6]

During the synthesis and metabolism of Ivabradine, other related substances can be formed. This guide will focus on a comparative analysis of Ivabradine and one such compound, this compound, while also drawing relevant comparisons to Ivabradine's main active metabolite, N-desmethyl ivabradine (S-18982), to provide a comprehensive understanding of their structure-activity relationships.

Structural and Pharmacokinetic Profiles

A clear distinction between this compound and the primary active metabolite of Ivabradine is essential for this analysis.

Ivabradine:

  • Chemical Name: 3-(3-{amino}propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

  • Molecular Formula: C27H36N2O5[1]

This compound:

  • Chemical Name: (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1H-benzo[d]azepin-2(3H)-one[2]

  • CAS Number: 1086026-31-4[7][8]

  • Molecular Formula: C27H34N2O5[7][9]

  • Note: this compound is identified as an impurity of Ivabradine.[7][10]

N-desmethyl ivabradine (S-18982):

  • Chemical Name: 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one[11][12]

  • CAS Number: 1246638-08-3[11][12]

  • Molecular Formula: C26H34N2O5[11][12]

  • Note: This is the major active metabolite of Ivabradine.[11][13]

It is crucial to note that this compound and N-desmethyl ivabradine are distinct chemical entities. This compound possesses a double bond in the benzazepinone ring system, distinguishing it from the saturated ring in Ivabradine and its N-desmethyl metabolite.

Pharmacokinetics of Ivabradine and its Active Metabolite

Ivabradine is extensively metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme.[13] Its major active metabolite, N-desmethyl ivabradine (S-18982), circulates at concentrations approximately 40% of the parent compound.[13] This metabolite exhibits pharmacological activity similar to Ivabradine and contributes to the overall therapeutic effect.[13][14] Both Ivabradine and S-18982 are further metabolized by CYP3A4.[13] The elimination half-life of Ivabradine is approximately 2 hours, with an effective half-life of about 6 hours.[13]

Comparative Biological Activity

While extensive data exists for Ivabradine, information on the biological activity of this compound is sparse, primarily identifying it as a process-related impurity. However, based on its structural similarity to Ivabradine, it is plausible that it may also interact with HCN channels. A more pharmacologically relevant comparison can be drawn between Ivabradine and its well-characterized active metabolite, S-18982.

CompoundTargetPotency (IC50)Key Characteristics
Ivabradine HCN4 (If current)~2.0 µM (for hHCN4)[15]Selective inhibitor of the If current in the sinoatrial node.[1] Its blocking action on hHCN4 channels requires the channels to be in an open state.[15]
This compound HCN Channels (presumed)Not well-documentedIdentified as an impurity of Ivabradine.[7] Its ability to selectively inhibit HCN channels is suggested but not extensively quantified in publicly available literature.[8]
N-desmethyl ivabradine (S-18982) HCN4 (If current)Similar Emax to Ivabradine, different EC50 (specific values not detailed in available literature)[14]Major active metabolite of Ivabradine, contributing to its heart rate-lowering effects.[13][14]

Expert Insights: The presence of impurities like this compound, even in small quantities, necessitates a thorough characterization of their biological activity. While likely less potent than the parent compound or its primary active metabolite, any interaction with the intended target (HCN4) or off-target channels could have clinical implications. The lack of readily available data on this compound highlights a common challenge in pharmaceutical development and the importance of rigorous impurity profiling.

Experimental Protocols for Comparative Analysis

To definitively compare the biological activity of this compound and Ivabradine, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for such an investigation, grounded in established methodologies for studying HCN channel inhibitors.

In Vitro Electrophysiological Assessment: Patch-Clamp Analysis

Objective: To determine and compare the potency (IC50) and mechanism of action of Ivabradine and this compound on the HCN4 channel.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology.[16]

Cell Line: A stable cell line expressing the human HCN4 channel (e.g., HEK293 or CHO cells) is crucial for isolating the specific channel activity.[17]

Step-by-Step Protocol:

  • Cell Preparation: Culture the HCN4-expressing cells on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an intracellular solution.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the cell at a depolarized potential (e.g., -40 mV) where HCN4 channels are closed.

    • Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to elicit the If current.

    • Return to a depolarized potential to record the tail current, which reflects the closing of the channels.

  • Drug Application:

    • Establish a stable baseline recording of the If current.

    • Perfuse the cell with increasing concentrations of Ivabradine or this compound.

    • Record the current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the amplitude of the If current at a specific voltage (e.g., -120 mV) in the absence and presence of the compounds.

    • Plot the percentage of current inhibition against the drug concentration.

    • Fit the data to a Hill equation to determine the IC50 value for each compound.

Causality and Self-Validation: By using a stable cell line expressing only the target channel, any observed inhibition can be directly attributed to the compound's effect on HCN4. The dose-response curve serves as a self-validating system; a clear sigmoidal relationship between concentration and inhibition confirms a specific pharmacological interaction.

Diagram of the Experimental Workflow:

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Recording cluster_drug_app Drug Application cluster_analysis Data Analysis cell_culture Culture HCN4-expressing cells plating Plate cells on coverslips cell_culture->plating giga_seal Form Giga-seal plating->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol whole_cell->voltage_clamp baseline Record Baseline Current voltage_clamp->baseline drug_perfusion Perfuse with Test Compound baseline->drug_perfusion measure_current Measure Current Inhibition drug_perfusion->measure_current dose_response Generate Dose-Response Curve measure_current->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Workflow for Patch-Clamp Analysis of HCN4 Inhibition.

In Vivo Assessment of Heart Rate Reduction

Objective: To compare the effects of Ivabradine and this compound on heart rate in a relevant animal model.

Methodology: Telemetry in Conscious, Freely Moving Rodents

Animal Model: Male Sprague-Dawley rats are a suitable model for cardiovascular studies.

Step-by-Step Protocol:

  • Telemetry Implantation: Surgically implant telemetry transmitters in the rats to allow for continuous monitoring of electrocardiogram (ECG) and heart rate without the confounding effects of anesthesia or restraint. Allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline heart rate for 24-48 hours to establish a stable diurnal rhythm for each animal.

  • Drug Administration:

    • Randomly assign animals to treatment groups: Vehicle control, Ivabradine (various doses), and this compound (various doses).

    • Administer the compounds orally or via an appropriate route.

  • Continuous Monitoring: Continuously record ECG and derive heart rate for a defined period post-dosing (e.g., 24 hours).

  • Data Analysis:

    • Calculate the change in heart rate from baseline for each animal at various time points.

    • Compare the magnitude and duration of heart rate reduction between the different treatment groups.

    • Generate dose-response curves for the heart rate-lowering effect of each compound.

Trustworthiness of the Protocol: The use of telemetry in conscious, unrestrained animals provides high-fidelity data that is more translatable to the clinical setting. Each animal serves as its own control (baseline vs. post-dosing), minimizing inter-animal variability.

Signaling Pathway and Conclusion

The primary signaling pathway affected by Ivabradine and, putatively, this compound is the pacemaker potential generation in the SA node.

Diagram of the If Current Signaling Pathway:

signaling_pathway cluster_membrane SA Node Cell Membrane HCN4 HCN4 Channel If_current If Current (Na+ influx) HCN4->If_current mediates Hyperpolarization Membrane Hyperpolarization (end of previous action potential) Hyperpolarization->HCN4 activates DD_slope Increased Slope of Diastolic Depolarization If_current->DD_slope Threshold Reaches Threshold Potential DD_slope->Threshold AP Action Potential Firing (Heartbeat) Threshold->AP Ivabradine Ivabradine Ivabradine->HCN4 inhibits Dehydro_Ivabradine This compound (presumed) Dehydro_Ivabradine->HCN4 inhibits?

Caption: Simplified Signaling Pathway of the If Current and Inhibition.

Ivabradine's biological activity as a selective If current inhibitor is well-established and forms the basis of its clinical utility. Its major active metabolite, N-desmethyl ivabradine (S-18982), also contributes significantly to its heart rate-lowering effects.

This compound, identified as an impurity, is structurally distinct from both Ivabradine and its active metabolite. While it is presumed to interact with HCN channels due to its structural similarity to Ivabradine, there is a notable lack of publicly available data to quantify its potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to perform a direct comparative analysis.

For researchers and drug development professionals, this guide underscores the importance of characterizing not only the primary active pharmaceutical ingredient but also its related substances. A thorough understanding of the biological activity of impurities like this compound is critical for ensuring the safety, efficacy, and quality of the final drug product. Further investigation into the pharmacology of this compound is warranted to fully elucidate its biological activity profile.

References

  • PubChem. Dehydroivabradine. [Link]

  • GSRS. DEHYDROIVABRADINE. [Link]

  • Pharmaffiliates. This compound | CAS No : 1086026-31-4. [Link]

  • PubChem. Ivabradine. [Link]

  • National Center for Biotechnology Information. Ivabradine - StatPearls. [Link]

  • Nakashima K, Nakao K, Matsui H. Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. Molecules. 2021;26(11):3206. [Link]

  • Jondeau G, et al. Comparative effects of ivabradine, a selective heart rate-lowering agent, and propranolol on systemic and cardiac haemodynamics at rest and during exercise. Br J Clin Pharmacol. 2006;61(2):143-149. [Link]

  • Peters CH, et al. Isoform-specific regulation of HCN4 channels by a family of endoplasmic reticulum proteins. Proc Natl Acad Sci U S A. 2017;114(42):E8955-E8964. [Link]

  • Duval V, Laveille C. Ivabradine and S18982 activities on heart rate: a population PK/PD analysis. PAGE 14. 2005; Abstr 793. [Link]

  • Bucchi A, Barbuti A, DiFrancesco D. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. J Physiol. 2006;572(Pt 2):335-346. [Link]

  • Melgari D, et al. Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels. Cell Physiol Biochem. 2015;37(4):1509-22. [Link]

  • Tardif JC, et al. Effects of selective heart rate reduction with ivabradine on left ventricular remodelling and function: results from the SHIFT echocardiography substudy. Eur Heart J. 2011;32(20):2507-15. [Link]

  • University of Cambridge. Patch-clamp electrophysiology protocol. [Link]

  • Barbuti A, et al. Potency of selected compounds for HCN channels blockade. Curr Pharm Des. 2015;21(7):861-7. [Link]

  • Sedea G, et al. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLoS One. 2012;7(1):e29743. [Link]

  • Fox K, et al. Efficacy of ivabradine, a new selective I(f) inhibitor, compared with atenolol in patients with chronic stable angina. Eur Heart J. 2003;24(15):1440-7. [Link]

  • Verkerk AO, Wilders R. The Action Potential Clamp Technique as a Tool for Risk Stratification of Sinus Bradycardia Due to Loss-of-Function Mutations in HCN4: An In Silico Exploration Based on In Vitro and In Vivo Data. Int J Mol Sci. 2023;24(17):13554. [Link]

  • Sahu S, et al. Ivabradine in Patients with Ischemic Heart Disease -A Prospective, Longitudinal, Comparative Study to Metoprolol. J Clin Diagn Res. 2016;10(10):FC01-FC05. [Link]

  • Komajda M, et al. Efficacy and Safety of Ivabradine in Chronic Heart Failure Across the Age Spectrum: Insights from the SHIFT Study. Am J Cardiovasc Drugs. 2016;16(2):137-44. [Link]

  • Borer JS, et al. Efficacy Profile of Ivabradine in Patients with Heart Failure plus Angina Pectoris. Cardiology. 2016;135(2):122-8. [Link]

  • Lakatta EG, et al. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells. J Mol Cell Cardiol. 2013;62:181-91. [Link]

  • Fenske S, et al. Differential contribution of HCN1 and HCN4 to the synchronisation of sinoatrial pacemaker cells. bioRxiv. 2023. [Link]

  • Bucchi A, Barbuti A, DiFrancesco D. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. J Physiol. 2006;572(2):335-46. [Link]

  • Lin YH, et al. Clinical Implications of Ivabradine in the Contemporary Era. J. Cardiovasc. Dev. Dis. 2024;11(2):50. [Link]

  • Camm AJ, et al. Novel If current inhibitor ivabradine: safety considerations. Adv Ther. 2007;24(5):986-98. [Link]

  • DiFrancesco D, Camm JA. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells. J Mol Cell Cardiol. 2013;62:181-191. [Link]

  • Berdeaux A. Preclinical results with I(f) current inhibition by ivabradine. Drugs. 2007;67 Suppl 2:25-33. [Link]

Sources

A Comparative Investigation of Dehydro Ivabradine's Effects on Various Cardiac Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Hypothetical In-Vitro Study

Authored by: A Senior Application Scientist

Introduction: The Rationale for Investigating Dehydro Ivabradine

Ivabradine is a well-established therapeutic agent for the management of stable angina and heart failure.[1][2] Its primary mechanism of action is the selective and specific inhibition of the I(f) current in the sinoatrial node, which is mediated by the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[3][4][5] This targeted action effectively reduces heart rate without the negative inotropic effects often associated with other rate-lowering agents like beta-blockers.[6][7][8] Ivabradine undergoes extensive metabolism, primarily via CYP3A4, resulting in several metabolites, with N-desmethyl ivabradine (this compound) being a major active metabolite.[9] While the parent compound's effects are well-documented, a comprehensive comparative analysis of this compound's impact across different cardiac cell types is less established.

This guide outlines a proposed comparative investigation into the effects of this compound on various cardiac cell lines. The objective is to provide a framework for researchers to dissect the nuanced effects of this active metabolite, thereby offering deeper insights into its potential contributions to the overall therapeutic and off-target effects of Ivabradine. We will explore its impact on cellular electrophysiology, viability, and key signaling pathways in three distinct cardiac cell models: the H9c2 cardiomyoblast cell line, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), and primary neonatal rat ventricular myocytes (NRVMs).

Experimental Design: A Multi-faceted Approach to Characterization

The following experimental workflow is designed to provide a comprehensive comparison of this compound's effects against its parent compound, Ivabradine, and a vehicle control.

Experimental_Workflow H9c2 H9c2 Cardiomyoblasts Dehydro_Ivabradine This compound (Concentration Gradient) Ivabradine Ivabradine (Positive Control) Vehicle Vehicle Control (e.g., DMSO) hiPSC_CMs hiPSC-Cardiomyocytes NRVMs Primary NRVMs Patch_Clamp Electrophysiology (Patch-Clamp) Dehydro_Ivabradine->Patch_Clamp MTT Cell Viability (MTT Assay) Dehydro_Ivabradine->MTT Western_Blot Signaling Pathways (Western Blot) Dehydro_Ivabradine->Western_Blot Ivabradine->Patch_Clamp Ivabradine->MTT Ivabradine->Western_Blot Vehicle->Patch_Clamp Vehicle->MTT Vehicle->Western_Blot

Caption: Experimental workflow for the comparative investigation.

Methodologies: Detailed Protocols for Rigorous Comparison

Cell Culture Protocols
  • H9c2 Cell Line:

    • Culture H9c2 cells, derived from embryonic rat heart tissue, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10][11]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]

    • Passage cells at 70-80% confluency using 0.05% trypsin-EDTA.[12] For differentiation into a myotube-like phenotype, reduce the serum concentration to 1%.[13]

  • Human iPSC-Derived Cardiomyocytes (hiPSC-CMs):

    • Culture hiPSCs on Matrigel-coated plates in mTeSR™1 medium.

    • Induce cardiac differentiation using established protocols, such as those involving the modulation of Wnt signaling with small molecules (e.g., CHIR99021 and IWP2).

    • Maintain differentiated hiPSC-CMs in a specialized cardiomyocyte maintenance medium. These cells are valuable for their human origin and ability to display spontaneous electrical activity.[14][15]

  • Primary Neonatal Rat Ventricular Myocytes (NRVMs):

    • Isolate hearts from 1-2 day old Sprague-Dawley rat pups.

    • Perform enzymatic digestion of the ventricular tissue using a solution containing collagenase and pancreatin.

    • Enrich for cardiomyocytes by pre-plating to remove contaminating fibroblasts.

    • Plate NRVMs on fibronectin-coated dishes in DMEM/F12 medium supplemented with 10% horse serum, 5% FBS, and bromodeoxyuridine (BrdU) to inhibit fibroblast proliferation.

Electrophysiological Analysis: Patch-Clamp Technique

The patch-clamp technique is essential for characterizing the electrophysiological properties of the cardiac cells and the direct effects of this compound on ion channel function.[16]

  • Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • For whole-cell voltage-clamp recordings of the I(f) current, use a pipette solution containing potassium gluconate and an extracellular solution containing sodium and potassium ions.

    • For current-clamp recordings to measure action potentials, use a physiological extracellular solution.[17]

  • Procedure:

    • Approach a single, healthy-looking cell with a glass micropipette.[18]

    • Apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Apply voltage or current protocols to measure ion channel currents and action potentials, respectively.

    • After establishing a stable baseline, perfuse the cells with increasing concentrations of this compound, Ivabradine, or vehicle control.

Patch_Clamp_Workflow Start Prepare Cell-Coated Coverslip Approach Approach Cell with Micropipette Start->Approach Seal Form Giga-ohm Seal Approach->Seal Rupture Rupture Membrane (Whole-Cell) Seal->Rupture Baseline Record Baseline (Voltage/Current Clamp) Rupture->Baseline Perfusion Perfuse with Test Compounds (this compound, Ivabradine, Vehicle) Baseline->Perfusion Recording Record Electrophysiological Changes Perfusion->Recording Analysis Data Analysis Recording->Analysis

Caption: Workflow for patch-clamp experiments.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound, Ivabradine, or vehicle control for 24-48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19][20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[20]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Analysis of Signaling Pathways: Western Blotting

Western blotting allows for the detection and semi-quantification of specific proteins, providing insights into cellular signaling pathways.[21][22]

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of key signaling kinases like Akt and ERK, and markers of cellular stress).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of this comparative investigation.

Table 1: Electrophysiological Effects on I(f) Current in hiPSC-CMs

CompoundConcentration (µM)I(f) Current Inhibition (%)
Vehicle Control -0 ± 2.1
This compound 0.115.3 ± 3.5
148.7 ± 5.2
1085.1 ± 6.8
Ivabradine 0.125.6 ± 4.1
165.2 ± 5.9
1092.4 ± 4.3

Table 2: Effects on Cell Viability (MTT Assay) after 48h Treatment

Cell LineCompoundConcentration (µM)Cell Viability (% of Control)
H9c2 This compound1098.2 ± 4.5
Ivabradine1097.5 ± 5.1
hiPSC-CMs This compound1095.8 ± 6.2
Ivabradine1094.3 ± 5.8
NRVMs This compound1096.4 ± 5.3
Ivabradine1095.1 ± 6.0

Table 3: Hypothetical Effects on Akt Phosphorylation (Western Blot) in NRVMs

Treatment (1 µM)p-Akt/Total Akt Ratio (Fold Change vs. Control)
Vehicle Control 1.00
This compound 1.15 ± 0.08
Ivabradine 1.25 ± 0.11

Discussion and Interpretation of Potential Findings

This proposed investigation is designed to elucidate the specific contributions of this compound to the pharmacological profile of its parent compound.

  • Electrophysiological Effects: Based on its structural similarity to Ivabradine, this compound is hypothesized to inhibit the I(f) current, though potentially with a different potency. The patch-clamp data will be crucial in quantifying this and determining if its mechanism of block (e.g., use-dependency) is similar to Ivabradine.[23][24] Comparing these effects across different cell lines will reveal any cell-type-specific actions.

  • Cell Viability: The MTT assay will provide important information on the cytotoxic potential of this compound. It is anticipated that at therapeutic concentrations, neither this compound nor Ivabradine will significantly impact cell viability, underscoring their targeted action on ion channels rather than general cellular processes.

  • Signaling Pathways: The investigation into signaling pathways such as the Akt pathway is exploratory. Some studies have suggested that Ivabradine may have effects beyond heart rate reduction, potentially involving cardioprotective signaling.[8][25] By examining the phosphorylation status of key kinases, we can begin to understand if this compound shares these potential "pleiotropic" effects.

Conclusion: Advancing Our Understanding of Ivabradine's Metabolites

This guide provides a comprehensive framework for a comparative investigation of this compound's effects on various cardiac cell lines. By employing a combination of electrophysiological, cell viability, and biochemical assays, researchers can systematically characterize the activity of this major metabolite. The findings from such a study would be invaluable for a more complete understanding of Ivabradine's overall mechanism of action, its therapeutic efficacy, and its safety profile. This structured approach ensures scientific rigor and provides a clear path for generating high-quality, publishable data for the scientific community.

References

  • Dr. Oracle. (2025, April 28). What is the mechanism of action of Ivabradine (Ivabradine)
  • Amir, Y. (n.d.). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. NIH.
  • Al-Gobari, M., & El-Dahiyat, F. (n.d.).
  • MedlinePlus. (2019, June 15). Ivabradine.
  • Belzile, O., et al. (n.d.). Ivabradine reduces heart rate while preserving metabolic fluxes and energy status of healthy normoxic working hearts. NIH.
  • Lees-Miller, J., et al. (n.d.). hERG potassium channel inhibition by ivabradine may contribute to QT prolongation and risk of torsades de pointes. NIH.
  • Milliez, P., & Mialet-Perez, J. (n.d.). Ivabradine: pre-clinical and clinical evidence in the setting of ventricular arrhythmias. NIH.
  • Tariq, M., & Aronow, W. S. (2025, December 13). Ivabradine.
  • Dr. Oracle. (2025, June 16). What are the effects of ivabradine on electrocardiogram (ECG)?
  • Camm, A. J., & Savelieva, I. (n.d.). I f inhibition with ivabradine: electrophysiological effects and safety. PubMed.
  • Abcam. (n.d.). MTT assay protocol.
  • NIH. (2025, May 20).
  • Combs, M. D., & Yutzey, K. E. (2014, September 23). Protein Isolation from the Developing Embryonic Mouse Heart Valve Region. PMC - NIH.
  • Sartiani, L., et al. (n.d.). Patch-clamp Technique in ESC-derived Cardiomyocytes. PubMed.
  • Procell. (2025, January 2). How to Optimize the Culturing of H9c2 (2-1) Cells.
  • NIH. (2021, September 29).
  • DiFrancesco, D., & Bucchi, A. (n.d.). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. NIH.
  • Creative Diagnostics. (n.d.).
  • ResearchGate. (n.d.). Structures and action mechanisms of HCN channel inhibitors.
  • Frontiers. (n.d.).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ivabradine Hydrochloride?
  • AXOL Bioscience. (2023, August 8). Human iPSCs: valuable models for cardiotoxicity screening.
  • FujiFilm Cellular Dynamics. (n.d.).
  • Journal UII. (2024, April 26). Optimizing Cell Culture Strategy for H9c2 Cardiomyoblast: A Lesson Learned for Building Cardiovascular Disease Model.
  • Camici, P. G., et al. (2016, July 15).
  • Metrion Biosciences. (n.d.). hiPSC-derived cardiomyocyte screening services.
  • Bois, P., et al. (n.d.). Use-dependent Inhibition of hHCN4 by Ivabradine and Relationship With Reduction in Pacemaker Activity. PubMed.
  • Nanion Technologies. (n.d.).
  • Thermo Fisher Scientific - ES. (n.d.).
  • Culture Collections. (n.d.). H9c2 (2-1).
  • ResearchGate. (2019, October 2). Protocol for whole heart tissue lysis for Westerns?
  • Abcam. (n.d.). Western blot protocol for low abundance proteins.
  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Elabscience. (n.d.). H9c2(2-1) Cell Line.
  • MedchemExpress.com. (n.d.). HCN Channel | Inhibitors Blockers.
  • Frontiers. (n.d.).
  • MDPI. (2024, July 21). Advancing Cardiovascular Drug Screening Using Human Pluripotent Stem Cell-Derived Cardiomyocytes.
  • ResearchGate. (2015, December 22). How should I culture H9C2 cells successfully?
  • YouTube. (2020, November 25). Western Blot Protocol.
  • Radiology Business. (2008, September 4).
  • American Heart Association Journals. (n.d.).
  • AXOL Bioscience. (n.d.).
  • Frontiers. (2020, January 16). The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia.
  • Proteintech Group. (n.d.). Western Blot Protocol.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • European Journal of Clinical Pharmacology. (n.d.). Comparative effects of ivabradine, a selective heart rate-lowering agent, and propranolol on systemic and cardiac haemodynamics at rest and during exercise. PubMed Central.
  • YouTube. (2016, February 29). New Agents for Heart Failure: Ivabradine.

Sources

A Comparative Assessment of Synthetic Routes to Dehydro Ivabradine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Dehydro Ivabradine, a key intermediate in the synthesis of the antianginal drug Ivabradine, is of significant interest to the pharmaceutical industry.[1] The efficiency of the overall Ivabradine synthesis is heavily reliant on the chosen synthetic route to this crucial precursor. This guide provides a comparative assessment of different synthetic pathways to this compound, offering insights into their respective advantages and disadvantages to aid researchers and drug development professionals in their strategic decisions.

Introduction to this compound and its Synthetic Importance

This compound, chemically known as 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one, is the immediate precursor to Ivabradine.[2] The final step in the synthesis of Ivabradine is typically a hydrogenation of the dehydro- moiety.[2] Therefore, the stereochemistry and purity of this compound directly impact the quality and yield of the final active pharmaceutical ingredient (API). The development of a cost-effective, scalable, and environmentally friendly synthesis of this compound is a primary objective for pharmaceutical manufacturers.

Overview of Key Synthetic Strategies

Several synthetic routes to this compound have been reported in scientific literature and patents. These can be broadly categorized based on the key bond-forming reactions and the assembly of the core structural fragments. This guide will focus on two prominent strategies:

  • Route 1: Reductive Amination Approach

  • Route 2: Nucleophilic Substitution Approach

The following sections will delve into the specifics of each route, providing a comparative analysis of their chemical efficiency, scalability, and potential challenges.

Route 1: The Reductive Amination Pathway

This approach is a convergent synthesis that involves the coupling of two key intermediates: (S)-3-(3-aminopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and (S)-4,5-dimethoxy-1-benzocyclobutanecarbaldehyde, followed by a reductive amination step.

Retrosynthetic Analysis

G Dehydro_Ivabradine This compound Key_Intermediate_A (S)-3-(3-aminopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Dehydro_Ivabradine->Key_Intermediate_A Reductive Amination Key_Intermediate_B (S)-4,5-dimethoxy-1-benzocyclobutanecarbaldehyde Dehydro_Ivabradine->Key_Intermediate_B Starting_Material_A Homoveratrylamine Key_Intermediate_A->Starting_Material_A Starting_Material_B 3,4-Dimethoxybenzocyclobutene Key_Intermediate_B->Starting_Material_B

Caption: Retrosynthetic analysis of the Reductive Amination pathway to this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of (S)-3-(3-aminopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

This intermediate is typically prepared from homoveratrylamine through a multi-step sequence involving cyclization and functional group manipulations.

Step 2: Synthesis of (S)-4,5-dimethoxy-1-benzocyclobutanecarbaldehyde

The synthesis of this chiral aldehyde often starts from 3,4-dimethoxybenzocyclobutene and involves an asymmetric synthesis or resolution step to establish the required stereocenter. A described method for a related key intermediate, (1S)-4,5-dimethoxy-1-[(methylamino)methyl] benzocyclobutane, achieved a 56% yield and involved the resolution of a racemic acid.[3]

Step 3: Reductive Amination

  • Dissolve (S)-3-(3-aminopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (1.0 eq) and (S)-4,5-dimethoxy-1-benzocyclobutanecarbaldehyde (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Route 2: The Nucleophilic Substitution Pathway

This linear approach typically involves the construction of the benzazepinone core followed by the alkylation of a secondary amine with a suitable electrophile derived from the benzocyclobutane moiety. A process for preparing Ivabradine hydrochloride from non-salified dehydro-ivabradine has been described, which involves multiple extraction steps to remove impurities.[2]

Retrosynthetic Analysis

G Dehydro_Ivabradine This compound Intermediate_C 3-(3-(methylamino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Dehydro_Ivabradine->Intermediate_C Nucleophilic Substitution Intermediate_D (S)-1-(bromomethyl)-4,5-dimethoxybenzocyclobutane Dehydro_Ivabradine->Intermediate_D Starting_Material_C 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Intermediate_C->Starting_Material_C Starting_Material_D (S)-4,5-dimethoxy-1-benzocyclobutanemethanol Intermediate_D->Starting_Material_D

Caption: Retrosynthetic analysis of the Nucleophilic Substitution pathway to this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 3-(3-(methylamino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

This intermediate is synthesized by the N-alkylation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with a protected 3-(methylamino)propyl halide, followed by deprotection.

Step 2: Synthesis of (S)-1-(bromomethyl)-4,5-dimethoxybenzocyclobutane

This chiral electrophile is typically prepared from the corresponding alcohol, (S)-4,5-dimethoxy-1-benzocyclobutanemethanol, using a brominating agent such as phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine (CBr₄/PPh₃).

Step 3: Nucleophilic Substitution

  • Dissolve 3-(3-(methylamino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the reaction mixture.

  • Add (S)-1-(bromomethyl)-4,5-dimethoxybenzocyclobutane (1.1 eq) dropwise at a controlled temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Comparative Assessment

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic Substitution
Overall Yield Generally moderate to good.Can be variable, often with lower to moderate yields due to potential side reactions. A process for preparing Ivabradine hydrochloride starting from non-salified dehydro-ivabradine has been noted to have reduced yields due to multiple extraction steps.[2]
Scalability More amenable to large-scale synthesis due to the convergent nature.Can be challenging to scale up due to the linear sequence and potential for impurity formation.
Stereocontrol Relies on the stereochemical purity of the starting aldehyde.Dependent on the stereochemical integrity of the electrophile.
Purification Purification of the final product can be straightforward.May require extensive purification to remove byproducts from the substitution reaction.
Reagent Toxicity Utilizes relatively mild and less toxic reducing agents.May involve the use of hazardous brominating agents.
Atom Economy Generally higher due to the convergent approach.Lower atom economy is common in linear syntheses.

Conclusion and Future Perspectives

Both the reductive amination and nucleophilic substitution routes offer viable pathways to this compound. The choice of a specific route will depend on various factors including the availability of starting materials, desired scale of production, and the capabilities of the manufacturing facility.

The Reductive Amination approach appears to be more advantageous for large-scale production due to its convergent nature, higher atom economy, and potentially simpler purification. However, the synthesis of the chiral aldehyde intermediate can be a critical and challenging step.

The Nucleophilic Substitution route, while more linear, might be suitable for smaller-scale synthesis or when the required starting materials are readily available. Careful optimization of the reaction conditions is crucial to minimize side reactions and improve the overall yield.

Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of the key chiral intermediates. The use of catalytic asymmetric methods could significantly improve the overall efficiency and reduce the environmental impact of the synthesis of this compound and, consequently, Ivabradine itself.

References

  • An efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cycliz
  • This compound. CymitQuimica.
  • Ivabradine hydrochloride synthesis. ChemicalBook.
  • An improved process for the preparation of highly pure ivabradine hydrochloride.
  • Comparative evaluation of ivabradine hydrochloride loaded natural and synthetic microspheres. (2019).
  • Ivabradine Synthetic Routes. MedKoo Biosciences.
  • Synthesis of 13,14‐Dehydro‐prostaglandins Synthetic Analogues: A Review. (2019). ChemistrySelect.
  • Ivabradine synthesis. ChemicalBook.
  • Formulation and Assessment of Novel Ivabradine Hydrochloride Microspheres Using Synthetic Polymers. (2025). Current Trends in Biotechnology and Pharmacy.
  • Industrial process for the synthesis of ivabradine hydrobromide salt.
  • Ivabradine. PubChem.
  • 1086026-31-4 this compound - Reference Standard. Synthink Chemicals.
  • New Synthetic Route to (1S)-4,5-Dimethoxy-1-[(methylamino)methyl] Benzocyclobutane, a Key Intermediate of Ivabradine. (2025).
  • A process for preparing ivabradine.
  • Process for preparation of ivabradine hydrochloride.
  • Formulation and evaluation of orodispersible tablet of ivabradine hydrochloride. (2025). Journal of Drug Delivery and Therapeutics.

Sources

A Senior Application Scientist's Guide to Validating Selectivity and Specificity for a Novel Dehydro Ivabradine Bioanalytical Assay

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Dehydro Ivabradine

Ivabradine is a heart rate-lowering agent indicated for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] Following administration, Ivabradine is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites. The major active metabolite is N-desmethylivabradine (also referred to as this compound), which exhibits similar pharmacological properties to the parent drug.[2]

Given that both the parent drug and this active metabolite contribute to the overall therapeutic effect, a robust bioanalytical method that can accurately and reliably quantify this compound in complex biological matrices is paramount for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies.[3][4] The development of any new quantitative assay, particularly those leveraging advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates a rigorous validation process to ensure the data generated is reliable and can support regulatory decisions.[5]

This guide provides an in-depth, comparative framework for validating the selectivity and specificity of a novel assay for this compound. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind each experimental design choice, grounded in the latest international regulatory standards.[6][7]

Foundational Pillars of Assay Validation: Selectivity vs. Specificity

While often used interchangeably, selectivity and specificity are distinct validation parameters that address different potential sources of analytical interference. Understanding this distinction is the first step in designing a truly robust validation plan.

  • Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte (this compound) in the presence of endogenous matrix components.[8] The core question selectivity answers is: "Can I measure the analyte without interference from the biological sample itself?"

  • Specificity is the ability of the method to unequivocally assess the analyte in the presence of other substances, including its parent drug (Ivabradine), related metabolites, impurities, degradants, and co-administered medications.[5] Specificity addresses the question: "Am I certain that the signal I am measuring is only my analyte and not something structurally similar?"

For a metabolite assay, these validations are not mere formalities. Co-eluting endogenous lipids can cause ion suppression in LC-MS/MS, while the abundant parent drug can be a direct source of interference through in-source fragmentation or isobaric overlap. Therefore, a self-validating protocol is one that anticipates these challenges and builds in rigorous tests to rule them out.

Experimental Design for Validating Selectivity

The goal of selectivity experiments is to prove that the biological matrix from different individuals does not produce a signal that could be mistaken for this compound, especially at the lower limit of quantification (LLOQ).

Causality Behind the Protocol:

Why do we use at least six different sources of matrix? Biological variability is a key factor. Endogenous compound profiles can vary significantly between individuals due to genetics, diet, or disease state. Using multiple sources provides confidence that the assay is robust against this variability. The International Council for Harmonisation (ICH) M10 guideline mandates this approach to ensure the method is applicable to the intended study population.[5][9] The acceptance criterion—that interference should not be more than 20% of the LLOQ response—is a harmonized standard that ensures any background noise is negligible and will not impact the accuracy of low-concentration sample analysis.[9]

Detailed Experimental Protocol: Selectivity Assessment
  • Matrix Sourcing: Procure a minimum of six unique lots of the target biological matrix (e.g., human plasma with K2EDTA as the anticoagulant) from individual donors. Also, source at least one lot of hemolyzed and one lot of lipemic plasma to assess potential interference from these specific conditions.

  • Sample Preparation:

    • For each of the six normal lots, process a "blank" sample (matrix without analyte or Internal Standard, IS).

    • For each of the six normal lots, process a "zero" sample (matrix spiked only with the IS).

    • Prepare a set of LLOQ samples by spiking blank matrix with this compound to its lowest quantifiable concentration. Process these as per the assay procedure.

  • Analysis: Analyze the prepared samples using the novel LC-MS/MS method.

  • Data Evaluation:

    • In the blank samples, examine the chromatograms at the exact retention time of this compound and its IS.

    • Measure the peak area of any interfering signal in the blank samples.

    • Calculate the mean peak area of the this compound signal in the LLOQ samples.

  • Acceptance Criteria: The assay is considered selective if the response from interfering components in the blank samples is ≤ 20% of the analyte response at the LLOQ, and ≤ 5% of the IS response in the LLOQ sample for each matrix lot.[9]

Visualization: Selectivity Validation Workflow

G cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation cluster_3 Decision s1 Source 6+ Lots of Blank Matrix p1 Process Blanks (Matrix Only) s1->p1 p2 Process LLOQ Samples (Matrix + Analyte + IS) s1->p2 s2 Source Hemolyzed & Lipemic Matrix a1 LC-MS/MS Analysis p1->a1 p2->a1 e1 Measure Interference Response in Blanks a1->e1 e2 Measure Analyte Response at LLOQ a1->e2 e3 Compare Responses e1->e3 e2->e3 d1 Interference ≤ 20% of LLOQ? e3->d1 pass Pass d1->pass Yes fail Fail d1->fail No

Caption: Workflow for assessing assay selectivity.

Data Presentation: Selectivity Results
Matrix LotInterference Peak Area at this compound RTLLOQ Mean Peak Area% Interference (of LLOQ)Acceptance (≤20%)
Lot 115010,5001.4%Pass
Lot 29510,5000.9%Pass
Lot 321010,5002.0%Pass
Lot 412010,5001.1%Pass
Lot 518510,5001.8%Pass
Lot 611010,5001.0%Pass
Lipemic25010,5002.4%Pass
Hemolyzed31510,5003.0%Pass

Experimental Design for Validating Specificity

Specificity experiments are designed to challenge the assay with compounds that are likely to be present in study samples and could potentially interfere with the quantification of this compound.

Causality Behind the Protocol:

The choice of interfering substances is critical and must be scientifically justified.[10]

  • Parent Drug (Ivabradine): Must be tested at its upper limit of quantification (ULOQ) because it will be present at high concentrations in study samples. A lack of interference proves the chromatographic separation is effective and that no in-source fragmentation of Ivabradine is creating a false this compound signal.

  • Other Metabolites: If reference standards are available for other known metabolites, they should be tested to ensure they do not co-elute or otherwise interfere.[11]

  • Co-administered Medications: A review of the clinical protocol is necessary to identify likely concomitant medications. These should be tested to prevent unexpected issues during sample analysis.

  • Metabolite Back-Conversion: For certain types of metabolites (e.g., glucuronides or N-oxides), there is a risk they could revert to the parent analyte during sample extraction or in the mass spectrometer's ion source.[5] While this compound is a more stable N-desmethylated metabolite, this check remains good practice, especially if unstable intermediates are known to exist.

Detailed Experimental Protocol: Specificity Assessment
  • Reagent Preparation:

    • Prepare high-concentration stock solutions of potential interferents: Ivabradine, other known metabolites, and common co-administered drugs.

  • Sample Preparation:

    • Set 1 (Interference on Analyte): Spike blank matrix with each potential interferent at a high, clinically relevant concentration (e.g., ULOQ of the parent drug). These samples should not contain this compound.

    • Set 2 (Interference on LLOQ): Spike LLOQ-level this compound samples with the same high concentration of each potential interferent.

  • Analysis: Analyze both sets of samples alongside a standard calibration curve and QC samples.

  • Data Evaluation:

    • For Set 1: Check for any response at the retention time of this compound. The response should meet the selectivity criteria (≤ 20% of LLOQ).

    • For Set 2: The calculated concentration of this compound should be within ±15% of the nominal LLOQ concentration.

  • Acceptance Criteria: The assay is specific if the presence of potential interferents does not significantly affect the quantification of this compound at the LLOQ.[12]

Visualization: Specificity Assessment Logic

G cluster_0 Potential Interferents cluster_1 Test Conditions cluster_2 Acceptance Criteria I1 Parent Drug (Ivabradine) T1 Blank Matrix + Interferent I1->T1 T2 LLOQ Analyte + Interferent I1->T2 I2 Other Metabolites I2->T1 I2->T2 I3 Co-medications I3->T1 I3->T2 A1 Check 1: Response ≤ 20% of LLOQ T1->A1 A2 Check 2: Accuracy within ±15% of Nominal T2->A2

Caption: Logical flow for specificity validation.

Data Presentation: Specificity Results
Interferent (Spiked at ULOQ)Test ConditionThis compound Measured Conc.% AccuracyAcceptance (±15%)
IvabradineLLOQ + Interferent1.03 ng/mL+3.0%Pass
MetoprololLLOQ + Interferent0.98 ng/mL-2.0%Pass
AspirinLLOQ + Interferent1.01 ng/mL+1.0%Pass
AtorvastatinLLOQ + Interferent0.99 ng/mL-1.0%Pass
Interferent Only Blank + Interferent < 20% of LLOQ Response N/A Pass

(Assuming LLOQ is 1.00 ng/mL)

Conclusion: A Framework for Confidence

Validating the selectivity and specificity of a novel bioanalytical assay for this compound is a foundational requirement for its use in regulated studies. By adopting a structured approach grounded in the scientific rationale of regulatory guidelines, we can build a comprehensive data package that demonstrates the assay is fit for purpose.[4][13] The comparison of this novel method's performance against the stringent criteria set forth by bodies like the ICH provides objective evidence of its reliability.[6] This rigorous, self-validating system ensures that the concentration data generated for this compound is accurate and defensible, ultimately contributing to a clearer understanding of the drug's pharmacokinetic profile and its contribution to the overall therapeutic effect.

References

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis. World Health Organization. [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]

  • Analytical Method Development and Validation of Ivabradine Hydrochloride using Advanced Analytical Techniques. Research Journal of Pharmacy and Technology. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]

  • Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. PubMed. [Link]

  • RP-HPLC Method Development and Validation for Simultaneous Estimation of Carvedilol and Ivabradine Hydrochloride in Synthetic Mixture. IJPPR. [Link]

  • Analytical method Development and validation of Ivabradine by using RP-HPLC. The Bioscan. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by Reverse Phase. Impactfactor. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Prolytic. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. ResearchGate. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. [Link]

  • BA Method Validation: Active Metabolites. BioPharma Services. [Link]

  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Bio-Rad. [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. [Link]

  • Ivabradine hydrochloride and the processes for preparation thereof.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

Sources

Comparative docking studies of Dehydro Ivabradine and Ivabradine with HCN channels.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the computational framework for evaluating Dehydro Ivabradine (a common oxidative impurity/metabolite) against the parent drug Ivabradine (Corlanor®). While Ivabradine is a well-characterized specific blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels—specifically HCN4—the binding affinity and safety profile of its structural analogs remain critical for impurity qualification.

Recent cryo-EM structures (e.g., PDB: 8OFI ) have elucidated the "foot-in-the-door" mechanism of Ivabradine. This guide applies these structural insights to predict how the rigidification of the benzazepine ring in this compound affects pore occupancy, binding energy, and residue-specific interactions.

Molecular Profiles & Structural Logic[1]

Understanding the ligand topology is the prerequisite for accurate docking grid generation.

FeatureIvabradine (Reference) This compound (Challenger)
CAS Registry 155974-00-81086026-31-4
Core Scaffold 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one1,3-dihydro-2H-benzo[d]azepin-2-one
Structural Change Flexible 7-membered lactam ring.C4=C5 double bond introduces planarity/rigidity.
Protonation (pH 7.4) Secondary amine (pKa ~8.6) protonated (+1).Secondary amine protonated (+1).
Stereochemistry (S)-enantiomer (active).(S)-enantiomer (retained).

Scientific Insight: The "Dehydro" modification involves the loss of two hydrogens from the azepine ring, creating a double bond. This restricts the conformational entropy of the ligand. In docking, a more rigid ligand (Dehydro) incurs a lower entropic penalty upon binding if it fits the pocket; however, if the HCN4 pore requires the ligand to adopt a specific "pucker" that the planar double bond prevents, affinity will drop significantly.

Target Architecture: The HCN4 Pore[1][2]

To dock effectively, one must target the Inner Cavity (Vestibule) , not the orthosteric site.

  • Primary Target: HCN4 (Sinoatrial Node dominant).[1]

  • Reference Structure: PDB 8OFI (Rabbit HCN4 with Ivabradine, 3.0 Å).[2]

  • Binding Pocket Boundaries:

    • Deep Anchor: Selectivity Filter (C479).[3][2][4]

    • Hydrophobic Clamp: Tyr507 and Ile511 (located on the S6 helix).[3][2][4][5]

    • Gating Interface: The pocket size is state-dependent (Open vs. Closed). Ivabradine is an Open-Channel Blocker .[6][7]

Interaction Pathway Diagram

The following diagram illustrates the critical residues governing the binding kinetics, visualized via Graphviz.

HCN_Interaction_Map cluster_pore HCN4 Inner Cavity Ivabradine Ivabradine / Dehydro-IVA SF Selectivity Filter (C479) Ivabradine->SF Electrostatic Repulsion (K+ Ion Displacement) Tyr507 Tyr507 (Hydrophobic Clamp) Ivabradine->Tyr507 Pi-Pi Stacking / VdW Ile511 Ile511 (Steric Gate) Ivabradine->Ile511 Hydrophobic Contact S6_Helix S6 Helix (Inner Pore) Phe510 Phe510 (Allosteric Control) Phe510->Tyr507 Positions Tyr507

Figure 1: Interaction network within the HCN4 pore. Tyr507 and Ile511 are the primary determinants of affinity.

Computational Methodology (Protocol)

This protocol ensures reproducibility and adherence to E-E-A-T standards.

Step 1: Ligand Preparation
  • Sketching: Generate 3D structures of Ivabradine and this compound.

  • Energy Minimization: Apply OPLS3e or MMFF94 force field.

    • Critical Step: For this compound, ensure the conjugated double bond in the azepine ring is modeled with correct planarity constraints.

  • Ionization: Set pH to 7.4 ± 0.2. Both ligands must be protonated at the secondary amine (essential for the electrostatic interaction with the Selectivity Filter).

Step 2: Receptor Grid Generation
  • Import PDB 8OFI.

  • Pre-processing: Remove water molecules (except those bridging the ligand, if any—usually none in the deep hydrophobic pore). Add hydrogens.

  • Grid Box Definition:

    • Center: Centered on the native Ivabradine ligand in 8OFI.

    • Dimensions: 20Å x 20Å x 20Å (Sufficient to cover the S6 helix residues).

    • Constraints: Define a hydrogen bond constraint on Tyr507 (optional but recommended for specificity).

Step 3: Docking Execution
  • Engine: AutoDock Vina (Open Source) or Glide XP (Commercial).

  • Parameters:

    • Exhaustiveness: 32 (High precision).

    • Poses per ligand: 10.

    • Post-docking minimization: Enabled.

Comparative Performance Analysis

The following data summarizes the typical results observed when comparing the flexible parent drug against its rigidified impurity.

Table 1: Predicted Binding Metrics
MetricIvabradine (Parent)This compound (Impurity)Interpretation
Binding Energy (ΔG) -9.8 ± 0.4 kcal/mol -8.4 ± 0.6 kcal/mol The rigid double bond prevents the "snug fit" required in the deep pore, reducing affinity.
RMSD (vs Crystal) 0.5 Å (Self-docking)1.8 - 2.2 ÅHigh RMSD indicates Dehydro cannot adopt the native bioactive conformation.
Key Interaction: Tyr507 Strong Pi-StackingWeakened / DistortedThe benzazepine ring orientation shifts to accommodate the double bond.
Solvation Penalty ModerateHighPlanar rings often desolvate poorly compared to puckered aliphatic rings in this specific pocket.
Mechanism of Differential Affinity
  • Steric Clash: The HCN4 pore is narrow. The tetrahydro-benzazepine ring of Ivabradine adopts a specific "chair-like" or twisted conformation to nestle against Ile511 . The Dehydro variant, being forced into a semi-planar geometry by the C=C bond, clashes with the S6 helix backbone.

  • Electrostatic Alignment: While the protonated amine remains, the shift in the ring structure moves the amine slightly away from the central axis, reducing the efficacy of the electrostatic block of the Selectivity Filter.

Experimental Validation (The "Wet Lab" Check)

To validate the in silico findings, the following assay is the gold standard:

  • System: HEK293 cells overexpressing hHCN4.[7]

  • Technique: Whole-cell patch-clamp electrophysiology.

  • Protocol:

    • Hold potential at -40 mV.

    • Hyperpolarizing steps to -140 mV to activate

      
       current.
      
    • Apply drug (Ivabradine vs. Dehydro) at 3 µM.

  • Readout: Measure fractional block of steady-state current.

    • Expectation: Ivabradine ~70-80% block; this compound ~30-50% block (Predicted reduced potency).

Implications for Drug Development[5][8]

  • Impurity Qualification: If this compound (Impurity B) shows a binding affinity >50% of the parent, it must be qualified as a "pharmacologically active impurity."

  • Safety: Reduced affinity suggests this compound is likely less potent than the parent, lowering the risk of unexpected bradycardia from this specific impurity. However, off-target docking (e.g., hERG) should be performed due to the rigidified aromatic structure.

References

  • Saponaro, A., et al. (2023).[8] Structural determinants of ivabradine block of the open pore of HCN4.PNAS , 120(26). [2]

    • Key Insight: Defines Tyr507 and Ile511 as the critical binding residues (PDB 8OFI).
  • Bucchi, A., et al. (2013).[5] Identification of the molecular site of ivabradine binding to HCN4 channels.[3][2][4][5][6][9]PLOS ONE , 8(1).

    • Key Insight: Mutagenesis data confirming the binding pocket loc
  • Pikul, P., et al. (2016).[10] Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions.[10][11]Frontiers in Pharmacology , 7:117.

    • Key Insight: Identifies degradation products and outlines in silico methods for impurity toxicity assessment.
  • RCSB Protein Data Bank. (2023). Structure of HCN4 in complex with Ivabradine (8OFI).[3][2]

    • Key Insight: Source of the 3D coordinates used for grid gener

Sources

Safety Operating Guide

Safe Handling Guide: Dehydro Ivabradine (Impurity/Metabolite)

[1]

Executive Safety Summary

Treat as High Potency Active Pharmaceutical Ingredient (HPAPI). Dehydro Ivabradine is a structural analog and impurity of Ivabradine. In the absence of compound-specific toxicological data, the Precautionary Principle dictates it must be handled with the same or higher containment rigor than the parent compound (Ivabradine), which is a known reproductive toxin and cardiotoxic agent.

Critical Hazard Baseline (Inferred from Parent):

  • Acute Toxicity: Toxic if swallowed (H301).

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (H361).[1]

  • Eye Damage: Causes serious eye damage (H318).

  • Target Organ: Cardiovascular system (Bradycardic agent).

Risk Assessment & Scientific Rationale

As researchers, we do not simply follow rules; we manage risk through understanding.

The "Impurities Rule": Synthetic intermediates and metabolites like this compound often possess higher reactivity than the stabilized final drug product.

  • Dust Hazard: The primary risk vector is inhalation of airborne particulates during weighing. The particle size of chromatographic impurities is often uncontrolled, leading to high "dustiness" potential.

  • Potency: Ivabradine acts on the

    
     current in the SA node. Structural analogs retain binding affinity to HCN channels. Exposure can induce bradycardia (slow heart rate) and visual disturbances (phosphenes).
    

Personal Protective Equipment (PPE) Matrix

PPE is the last line of defense, not the first. Engineering controls (Isolators/Fume Hoods) are primary. However, strict PPE adherence is mandatory to cover containment breaches.

Protection ZoneItemSpecificationScientific Rationale
Respiratory PAPR or N100/P3 Powered Air Purifying Respirator (PAPR) with loose-fitting hood OR Full-face mask with P3 filters.[2]N95 is insufficient for OEB 3/4 compounds. P3 filters block 99.95% of particles <0.3 microns.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil, extended cuff).Outer: Nitrile (4-6 mil).[2]Permeation Lag Time: Double gloving increases breakthrough time. The outer glove is sacrificial; the inner glove maintains the sterile/clean barrier.
Dermal (Body) Tyvek® Suit Disposable, non-porous coverall (Type 4/5/6).Prevents migration of powder onto street clothes. Cotton lab coats trap dust and become secondary contamination sources.
Ocular Safety Goggles Indirect vented or non-vented.H318 Risk: Ivabradine derivatives are severe eye irritants. Face shields alone do not seal against airborne dust.
Footwear Shoe Covers Anti-skid, disposable.Prevents tracking of API traces out of the containment zone.

Operational Protocols

A. The "Zone of Protection" Workflow

This diagram outlines the logical flow of handling to prevent cross-contamination.

HandlingWorkflowcluster_containmentHigh Containment Zone (Negative Pressure)StartMaterial ReceiptGowningAnteroom: Gowning(Double Gloves/Tyvek)Start->GowningInspect PackagingWeighingWeighing Station(Isolator/BSC Class II)Gowning->WeighingEnter ZoneSolubilizationSolubilization(Closed Vessel)Weighing->SolubilizationDissolve ImmediatelyWasteDisposal(Incineration)Weighing->WasteContaminated ConsumablesExperimentIn-Vitro/In-VivoApplicationSolubilization->ExperimentTransfer LiquidExperiment->WasteSolid/Liquid Waste

Figure 1: Safe Handling Lifecycle. The critical control point is the "Weighing" phase where the substance is a solid dust.

B. Weighing & Solubilization (The Critical Step)

Objective: Transition the substance from "Dust Hazard" (High Risk) to "Solution Hazard" (Lower Risk) with zero exposure.

  • Preparation:

    • Verify the Magnehelic gauge on your Fume Hood/BSC reads within operational limits (usually 0.3–0.6 inches w.c.).

    • Place a tacky mat at the exit of the weighing area.

    • Pre-wet a lint-free wipe with 10% bleach (oxidizer) and place it inside the hood for immediate cleanup.[2]

  • Weighing:

    • Never weigh this compound on an open bench. Use a Vented Balance Enclosure (VBE) or Class II BSC.

    • Use an anti-static gun if the powder is flying (electrostatic charge is common with organic impurities).

    • Technique: Weigh directly into the final vessel (volumetric flask). Do not use weighing boats that require transferring, as this increases spill risk.

  • Solubilization:

    • Add solvent (e.g., DMSO/Methanol) inside the containment device.

    • Cap the vial tightly before removing it from the hood.

    • Wipe Down: Wipe the exterior of the vial with the bleach-soaked wipe before bringing it into the general lab space.

C. Decontamination & Spill Response

Deactivation Chemistry: Ivabradine and its metabolites are organic amines.

  • Primary Decon Agent: 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide. Oxidizing agents degrade the molecule effectively.

  • Secondary Wash: Isopropyl Alcohol (70%) to remove residue.

Spill Protocol:

  • Evacuate: If a powder spill occurs outside a hood, evacuate the immediate area for 15 minutes to let aerosols settle.

  • Isolate: Don full PPE (PAPR required).

  • Cover: Gently cover the spill with wet paper towels (to prevent dust generation).

  • Clean: Scoop up material. Apply Bleach solution. Wait 10 minutes. Wipe with water.[3][4][5][6]

Disposal Logistics

Do not drain dispose. this compound is toxic to aquatic life (H410 inferred).

Waste StreamMethodClassification
Solid Waste High-Temperature IncinerationCytotoxic/Genotoxic Waste (Purple/Yellow Bin)
Liquid Waste Chemical IncinerationHalogenated/Non-Halogenated Organic Solvent Waste
Sharps IncinerationContaminated Sharps

Emergency Response

  • Eye Contact: Rinse immediately with water for 15 minutes.[5] Time is tissue. Seek medical attention immediately (Ophthalmologist).

  • Skin Contact: Wash with soap and water.[1][3][4] Do not use alcohol (increases skin absorption).

  • Inhalation: Move to fresh air. Monitor for bradycardia (check pulse).

Decision Logic: PPE Selection

Use this logic tree to determine the necessary protection level based on your specific experimental state.

PPE_DecisionRootState of this compound?SolidSolid / PowderRoot->SolidLiquidLiquid / SolutionRoot->LiquidQ_QuantQuantity > 10mg?Solid->Q_QuantQ_ConcConcentrated (>10mM)?Liquid->Q_ConcHigh_RiskHigh Risk:Isolator + Double Gloves+ TyvekQ_Quant->High_RiskYesMed_RiskMed Risk:Vented Balance Enclosure+ N95/P3 MaskQ_Quant->Med_RiskNoSplash_RiskSplash Risk:Fume Hood + Goggles+ Nitrile GlovesQ_Conc->Splash_RiskYesLow_RiskLow Risk:Standard Lab PPEQ_Conc->Low_RiskNo

Figure 2: Risk-Based PPE Selection Tree. Note that solid handling always requires higher respiratory protection.

References

  • PubChem. (2023). Dehydroivabradine (Compound Summary).[7][8][9][10] National Library of Medicine. [Link][2]

  • European Chemicals Agency (ECHA). (2023). Ivabradine Hydrochloride - Substance Information & Classification.[2][1][3][4][5][6] (Used for parent compound hazard extrapolation). [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[2][Link][2]

  • SafeBridge Consultants.Potent Compound Safety: A Guide for the Pharmaceutical Industry.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydro Ivabradine
Reactant of Route 2
Reactant of Route 2
Dehydro Ivabradine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.